N,N-Dimethylbenzylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-phenylmethanamine | |
|---|---|---|
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InChI |
InChI=1S/C9H13N/c1-10(2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
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InChI Key |
XXBDWLFCJWSEKW-UHFFFAOYSA-N | |
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Canonical SMILES |
CN(C)CC1=CC=CC=C1 | |
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Molecular Formula |
C9H13N, Array | |
| Record name | BENZYLDIMETHYLAMINE | |
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| Record name | BENZYLDIMETHYLAMINE | |
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Related CAS |
1875-92-9 (hydrochloride) | |
| Record name | N,N-Dimethylbenzylamine | |
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DSSTOX Substance ID |
DTXSID8021854 | |
| Record name | N,N-Dimethylbenzylamine | |
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Molecular Weight |
135.21 g/mol | |
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Physical Description |
Benzyldimethylamine appears as a colorless to light yellow liquid with an aromatic odor. Slightly less dense than water and slightly soluble in water. Corrosive to skin, eyes and mucous membranes. Slightly toxic by ingestion, skin absorption and inhalation. Used in the manufacture of adhesives and other chemicals., Liquid, Clear to yellow liquid with a strong odor; [NJ-HSFS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
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| Record name | Benzenemethanamine, N,N-dimethyl- | |
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| Record name | N-Benzyl dimethylamine | |
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Boiling Point |
357.8 °F at 760 mmHg (USCG, 1999), 180 °C | |
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Flash Point |
140 °F, 57 °C o.c. | |
| Record name | N-Benzyl dimethylamine | |
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Solubility |
Solubility in water, g/100ml: 1.2 (moderate) | |
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Density |
0.915 at 50 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.9 | |
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Vapor Pressure |
0.58 [mmHg] | |
| Record name | N-Benzyl dimethylamine | |
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CAS No. |
103-83-3, 28262-13-7 | |
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| Record name | N,N-Dimethylbenzylamine | |
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| Record name | N,N-Dimethylbenzylamine | |
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| Record name | Benzenemethanamine, dimethyl- | |
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Melting Point |
-103 °F (USCG, 1999), -75 °C | |
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Synthetic Methodologies for N,n Dimethylbenzylamine and Its Derivatives
Established Synthetic Routes to N,N-Dimethylbenzylamine
The synthesis of this compound can be achieved through several established methods, ranging from traditional named reactions to more modern catalytic approaches.
Traditional Synthetic Approaches to this compound
Historically, the preparation of this compound has relied on classical organic reactions that are still widely taught and utilized. These methods include the Eschweiler-Clarke reaction, the Leuckart reaction, and reductive amination of benzaldehyde (B42025).
The Eschweiler-Clarke reaction provides a direct route to this compound by the methylation of benzylamine (B48309). Current time information in Bangalore, IN.rsc.org This reaction utilizes excess formic acid and formaldehyde (B43269) to methylate primary or secondary amines. dntb.gov.ua The process involves the formation of an imine from the amine and formaldehyde, which is then reduced by formic acid to the methylated amine. A key advantage of this method is that it specifically produces tertiary amines without the formation of quaternary ammonium (B1175870) salts, as the tertiary amine cannot form another imine or iminium ion. dntb.gov.ua
Reductive amination of benzaldehyde with dimethylamine (B145610) is another common method. acs.orgresearchgate.net This two-step process first involves the reaction of benzaldehyde with dimethylamine to form an iminium ion, which is then reduced to the final tertiary amine. acs.org Various reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) being a frequent choice. acs.orggoogle.com This method is versatile and can tolerate a range of functional groups on the aromatic ring. researchgate.net
The Leuckart reaction offers an alternative reductive amination pathway, using formamide (B127407) or ammonium formate (B1220265) as both the nitrogen source and the reducing agent. grafiati.com When applied to aldehydes or ketones, this reaction yields the corresponding amine. grafiati.com While it typically requires high temperatures, modifications and various catalysts have been developed to improve yields and reaction conditions. acs.orgpatsnap.com
A common laboratory and industrial synthesis involves the reaction of benzyl (B1604629) chloride with an aqueous solution of dimethylamine . patsnap.comchemicalbook.com This nucleophilic substitution reaction is typically performed by adding benzyl chloride to an excess of the dimethylamine solution while controlling the temperature. chemicalbook.com The reaction mixture is then separated, and the this compound is isolated from the organic layer. chemicalbook.com
| Traditional Synthetic Route | Reactants | Key Reagents/Conditions | Primary Product |
| Eschweiler-Clarke Reaction | Benzylamine | Formic acid, Formaldehyde | This compound |
| Reductive Amination | Benzaldehyde, Dimethylamine | Reducing agent (e.g., NaBH3CN) | This compound |
| Leuckart Reaction | Benzaldehyde | Formamide or Ammonium formate, High temperature | Benzylamine (can be further methylated) |
| Nucleophilic Substitution | Benzyl chloride, Dimethylamine | Aqueous solution, controlled temperature | This compound |
Synthesis of this compound Derivatives and Analogues
The reactivity of the tertiary amine functionality in this compound allows for the synthesis of a variety of derivatives, most notably quaternary ammonium salts and as a ligand in organometallic complexes.
Quaternization Reactions for Ammonium Salt Formation
This compound readily undergoes quaternization with alkyl halides to form quaternary ammonium salts. wikipedia.org These salts, often referred to as benzalkonium halides, are a significant class of cationic surfactants with various industrial applications. jcu.czresearchgate.net
The synthesis involves the reaction of this compound with an n-alkyl halide, such as an alkyl bromide or chloride. jcu.czjcu.cz The reaction is typically carried out by refluxing the reactants in a suitable solvent, like ethanol (B145695). jcu.cz A general method has been described for the synthesis of a series of N-benzyl-N,N-dimethylalkan-1-ammonium bromides with varying alkyl chain lengths (from C8 to C20). jcu.czresearchgate.net For example, the preparation of N-benzyl-N,N-dimethyloctan-1-ammonium bromide involves refluxing this compound with 1-bromooctane (B94149) in dry ethanol for an extended period. jcu.cz
The synthesis of these quaternary ammonium salts can also be achieved by reacting an N,N-dimethyl-n-alkylamine with a benzyl halide. researchgate.net Due to the instability of certain benzyl halides, such as benzyl iodide, the quaternization of this compound with the corresponding n-alkyl iodide is the preferred route for synthesizing quaternary ammonium iodides. jcu.cz
| Reactant 1 | Reactant 2 | Product Type | Example Product |
| This compound | n-Alkyl bromide | N-benzyl-N,N-dimethylalkan-1-ammonium bromide | N-benzyl-N,N-dimethyloctan-1-ammonium bromide |
| This compound | n-Alkyl iodide | N-benzyl-N,N-dimethylalkan-1-ammonium iodide | Benzyl-dodecyl-dimethylammonium iodide |
| N,N-dimethyl-n-alkylamine | Benzyl chloride | N-benzyl-N,N-dimethylalkan-1-ammonium chloride | Benzyl-octyl-dimethylammonium chloride |
Synthesis of Organometallic Complexes Incorporating this compound Ligands
This compound can act as a ligand in the formation of organometallic complexes, particularly after deprotonation at the benzylic position.
A series of homoleptic α-metalated rare-earth-metal complexes have been synthesized using this compound as a precursor to a stable benzyl-type ligand. researchgate.netacs.org These complexes are formed through a salt metathesis reaction.
The synthesis involves the reaction of a rare-earth-metal chloride (LnCl₃, where Ln can be La, Ce, Pr, Nd, Sm, Gd, or Y) with α-potassiated this compound. acs.org This reaction is typically carried out at low temperatures in a solvent like tetrahydrofuran (B95107) (THF). acs.org The resulting complexes have the general formula [α-Ln(DMBA)₃], where DMBA represents the α-deprotonated this compound ligand. acs.org A notable feature of these complexes is that they are often free of coordinating solvent molecules. researchgate.netacs.org In these structures, the deprotonated this compound ligand exhibits η⁴ coordination to the rare-earth metal center. researchgate.netacs.org These homoleptic complexes have demonstrated utility as precursors for the synthesis of other lanthanide complexes through protonolysis reactions. acs.org
| Rare-Earth Metal (Ln) | Reactants | Product |
| La, Ce, Pr, Nd, Sm, Gd, Y | LnCl₃, α-K(DMBA) | α-Ln(DMBA)₃ |
Cyclopalladated Compounds
Cyclopalladated compounds derived from this compound (dmba) are a significant class of organometallic structures with applications in catalysis and materials science. Their synthesis has been a subject of considerable research.
A notable method for the synthesis of cyclopalladated compounds involves a ligand-exchange reaction. researchgate.net This process is conducted at a relatively mild temperature range of 25-50°C in a binary solvent system of acetic acid and an organic solvent like benzene (B151609) or chloroform. researchgate.net The presence of acetic acid is crucial for the reaction to proceed. researchgate.net This method is versatile, enabling the activation of both sp² and sp³ carbon-hydrogen bonds, leading to the formation of stable five- and six-membered palladium-containing rings. researchgate.net The cyclopalladated derivatives of this compound can serve as the initial complexes in these exchange reactions. researchgate.net
Another common synthetic route is through bridge-splitting reactions of dimeric cyclopalladated complexes. For instance, the reaction of the chloro-bridged dimer [Pd(μ-Cl)(C6H4CH2NH2-κ2-C,N)]2 with various ligands such as PPh2Et, P(p-tolyl)3, AsPh3, piperidine, and pyridine (B92270) in dichloromethane (B109758) at room temperature yields monomeric cyclopalladated complexes. chemistry-chemists.com Similarly, bridge-splitting reactions between [Pd(C2,N-dmba)(μ-X)]2 (where X can be Cl, I, N3, NCO) and 2,6-lutidine in a 1:2 molar ratio at room temperature produce cyclopalladated compounds with the general formula [Pd(C2,N-dmba)(X)(lut)]. ias.ac.in
Binuclear cyclopalladated compounds can also be synthesized. The reaction of [Pd(C,N-dmba)(μ-X)]2 with 1,3-bis(4-pyridyl)propane (bpp) in a 1:1 molar ratio at room temperature results in the formation of binuclear complexes of the type [{Pd(C,N-dmba)(X)}2(μ-bpp)]. lookchem.com
Table 1: Synthesis of Cyclopalladated Compounds
| Starting Material | Reagents | Product | Key Findings |
| [Pd(μ-Cl)(C6H4CH2NH2-κ2-C,N)]2 | PPh2Et, P(p-tolyl)3, AsPh3, piperidine, Py | [PdCl(C6H4CH2NH2–κ2-C,N)L] | Bridge-splitting reaction in dichloromethane at room temperature. chemistry-chemists.com |
| [Pd(C2,N-dmba)(μ-X)]2 (X = Cl, I, N3, NCO) | 2,6-lutidine | [Pd(C2,N-dmba)(X)(lut)] | Bridge-splitting reaction in a 1:2 molar ratio at room temperature. ias.ac.in |
| [Pd(C,N-dmba)(μ-X)]2 (X = Cl, Br, NCO, N3) | 1,3-bis(4-pyridyl)propane (bpp) | [{Pd(C,N-dmba)(X)}2(μ-bpp)] | Formation of binuclear compounds in a 1:1 molar ratio at room temperature. lookchem.com |
| Cyclopalladated dmba derivative | Azobenzene, 8-methylquinoline, etc. | New cyclopalladated complex | Ligand-exchange reaction in acetic acid and an organic solvent at 25-50°C. researchgate.net |
Gem-Dimethylbenzylamine Aryl-Palladium Complexes via C-H Activation
The synthesis of aryl-palladium complexes from gem-dimethylbenzylamine derivatives through C-H activation represents a significant advancement in organometallic chemistry. This method allows for the formation of these stable structures under remarkably mild conditions. figshare.comsfdchem.com
A key feature of these gem-dimethylbenzylamine aryl-palladium complexes is their reactivity towards carbon monoxide. figshare.comsfdchem.com They can undergo carbonylation reactions to produce labeled lactams, with yields reported to be in the range of 29% to 51%. figshare.comsfdchem.com This reactivity is particularly promising for applications in medical imaging, specifically Positron Emission Tomography (PET). The ability to introduce isotopes like ¹³C or ¹¹C through carbonylation opens up pathways for creating novel radiotracers. figshare.comsfdchem.com For example, non-natural amino acids and estradiol-based conjugates have been successfully labeled using this methodology. figshare.comsfdchem.com The use of resin-supported palladium complex precursors further enhances the practicality of this synthetic route for producing [¹¹C]tracers. figshare.comsfdchem.com
Table 2: Synthesis of Gem-Dimethylbenzylamine Aryl-Palladium Complexes
| Precursor | Reaction Type | Key Feature | Application |
| gem-dimethylbenzylamine derivatives | C-H activation | Synthesis under mild conditions | Formation of stable aryl-palladium complexes figshare.comsfdchem.com |
| Aryl-palladium complexes | Carbonylation with [¹³C]CO or [¹¹C]CO | Production of labeled lactams | Potential for synthesizing new PET tracers figshare.comsfdchem.com |
Synthesis of Functionalized Benzylamines and Related Structures
The synthesis of bis[(N,N-dimethylamino)benzyl] selenide (B1212193) involves the use of this compound as a key starting material. nih.govresearchgate.netacs.org The synthetic strategy is centered around the ortho-lithiation of this compound. thermofisher.com
The procedure involves the treatment of this compound with n-butyllithium in an appropriate solvent, such as ether, to generate the ortho-lithiated species, 2-[(dimethylamino)methyl]phenyl lithium. thermofisher.com This intermediate is then reacted with a selenium-containing reagent. Specifically, the reaction with Se(dtc)₂ (where dtc is diethyldithiocarbamate) affords the desired bis[2-(N,N-dimethylaminomethyl)phenyl] selenide in moderate yields. thermofisher.com The product can be purified by recrystallization from methanol (B129727). thermofisher.com
Table 3: Synthesis of Bis[(N,N-dimethylamino)benzyl] selenide
| Starting Material | Reagents | Intermediate | Product |
| This compound | 1. n-Butyllithium 2. Se(dtc)₂ | 2-[(dimethylamino)methyl]phenyl lithium | Bis[2-(N,N-dimethylaminomethyl)phenyl] selenide thermofisher.com |
Optically active tertiary aminonaphthol derivatives, which are valuable as chiral ligands and catalysts, can be synthesized through multi-component condensation reactions.
One established method involves a one-step procedure for the synthesis of optically active tertiary aminonaphthol. This is achieved through the condensation of benzaldehyde, (S)-(−)-N,α-dimethylbenzylamine, and 2-naphthol. The reaction is carried out at 95°C for 30 hours and yields the desired product in 78% yield.
Another approach for synthesizing a chiral tertiary aminonaphthol ligand involves the condensation of 1-naphthaldehyde, (S)-(−)-N,α-dimethylbenzylamine, and 2-naphthol. This reaction is conducted in the absence of a solvent at 85°C for 72 hours, resulting in a 51% yield of the product. These aminonaphthol derivatives have shown high efficiency as ligands in asymmetric catalytic reactions, such as the phenyl transfer to aromatic aldehydes.
Table 4: Synthesis of Optically Active Tertiary Aminonaphthol Derivatives
| Aldehyde | Amine | Naphthol | Conditions | Yield |
| Benzaldehyde | (S)-(−)-N,α-dimethylbenzylamine | 2-Naphthol | 95°C, 30 h | 78% |
| 1-Naphthaldehyde | (S)-(−)-N,α-dimethylbenzylamine | 2-Naphthol | 85°C, 72 h, solvent-free | 51% |
The synthesis of o-nitro this compound can be accomplished through a two-step process starting from o-nitrotoluene.
The first step involves the bromination of o-nitrotoluene. This is achieved by refluxing o-nitrotoluene with N-bromosuccinimide for 8 hours. After filtration, the resulting filtrate is o-nitrobenzyl bromide.
In the second step, the o-nitrobenzyl bromide is reacted with dimethylamine. The reaction is carried out by adding dimethylamine dropwise to a mixture of o-nitrobenzyl bromide and sodium bicarbonate in water. This mixture is then refluxed for 4 hours. After cooling and filtration, the product, o-nitro this compound, is isolated from the filtrate.
Table 5: Synthesis of o-Nitro this compound
| Step | Starting Material | Reagents | Product | Conditions |
| 1 | o-Nitrotoluene | N-bromosuccinimide | o-Nitrobenzyl bromide | Reflux for 8 hours |
| 2 | o-Nitrobenzyl bromide | Dimethylamine, Sodium bicarbonate | o-Nitro this compound | Reflux for 4 hours |
Advanced Reaction Mechanisms and Reactivity of N,n Dimethylbenzylamine
N,N-Dimethylbenzylamine as a Reactive Substrate
This compound serves as a classic substrate in directed ortho-metalation (DoM), a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.orgwku.edu The dimethylaminomethyl group [-CH2N(CH3)2] acts as a directed metalation group (DMG), guiding organolithium reagents, such as n-butyllithium (n-BuLi), to deprotonate the phenyl ring exclusively at the ortho-position. wikipedia.orgwku.eduwikipedia.org
The mechanism involves the initial coordination of the Lewis acidic lithium atom of the organolithium reagent to the Lewis basic nitrogen atom of the dimethylamino group. wikipedia.orguwindsor.ca This coordination pre-assembles the reagent and substrate, positioning the strongly basic alkyl group of the organolithium in close proximity to the ortho-protons of the benzene (B151609) ring. wikipedia.org Subsequent deprotonation occurs at the nearest ortho-position, forming a stable ortho-lithiated intermediate. wikipedia.orgwikipedia.org This intermediate is stabilized by the intramolecular coordination between the lithium and the nitrogen atom. wikipedia.org
The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles (E+) to introduce a variety of substituents at the ortho-position. wikipedia.orgwikipedia.org This process allows for the synthesis of numerous 2-substituted this compound derivatives. wikipedia.org
Reaction Scheme: C₆H₅CH₂N(CH₃)₂ + BuLi → 2-LiC₆H₄CH₂N(CH₃)₂ + BuH wikipedia.org 2-LiC₆H₄CH₂N(CH₃)₂ + E⁺ → 2-EC₆H₄CH₂N(CH₃)₂ + Li⁺ wikipedia.org
The efficiency and regioselectivity of the DoM reaction are influenced by factors such as the choice of organolithium reagent, solvent, and temperature. wku.eduuwindsor.ca Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether are commonly used as they can deaggregate the organolithium species, enhancing their reactivity. uwindsor.ca
| Factor | Role and Significance | Common Examples/Conditions |
|---|---|---|
| Directed Metalation Group (DMG) | Coordinates with the organolithium reagent, directing deprotonation to the ortho-position. wikipedia.orgorganic-chemistry.org | -CH₂N(CH₃)₂ |
| Organolithium Reagent | Acts as a strong base to deprotonate the aromatic ring. wikipedia.orguwindsor.ca | n-Butyllithium (n-BuLi), sec-Butyllithium (s-BuLi), tert-Butyllithium (t-BuLi) uwindsor.ca |
| Solvent | Influences the aggregation state and reactivity of the organolithium reagent. uwindsor.ca | Tetrahydrofuran (THF), Diethyl ether (Et₂O) uwindsor.ca |
| Temperature | Controls reaction rate and selectivity, often performed at low temperatures to avoid side reactions. | -78 °C to room temperature researchgate.net |
| Electrophile (E⁺) | Reacts with the ortho-lithiated intermediate to introduce a functional group. wikipedia.org | Alkyl halides, silyl halides, carbon dioxide, aldehydes, ketones |
The electrochemical oxidation of this compound (DMB) has been studied in different solvent systems, primarily in methanol (B129727). The mechanism of anodic oxidation is a subject of interest, with evidence pointing towards a direct charge transfer from the adsorbed amine at the anode. acs.org
In alkaline methanolic solutions, the anodic methoxylation of DMB is proposed to occur through the direct oxidation of the adsorbed DMB molecule at the anode surface. This process forms a cation radical, which then reacts with the solvent (methanol). acs.org An alternative mechanism, suggesting that electrochemically generated methoxy radicals attack the DMB, is considered less likely. acs.org
The major products of this reaction are α-methoxy-N,N-dimethylbenzylamine and N-methoxymethyl-N-methylbenzylamine. acs.org The ratio of these products can be influenced by the reaction conditions, such as the nature of the base participating in the proton transfer step. acs.org When a strong base like hydroxide or methoxide is present, the attack on the methyl and benzyl (B1604629) positions is nearly statistical. acs.org However, when the amine substrate itself acts as the base, there is a strong preference for attack on the methyl group. acs.org
The oxidation potential of DMB is a key factor; significant methoxylation only occurs at potentials greater than its half-wave potential (0.92 V vs. SCE in acetonitrile). acs.org This supports the mechanism involving direct electron transfer from the amine rather than an attack by anodically generated radicals. acs.orgacs.org
| Product Name | Chemical Structure | Substitution Position |
|---|---|---|
| α-methoxy-N,N-dimethylbenzylamine | C₆H₅CH(OCH₃)N(CH₃)₂ | Benzyl position |
| N-methoxymethyl-N-methylbenzylamine | C₆H₅CH₂N(CH₃)(CH₂OCH₃) | Methyl position |
Recent research has demonstrated a photoinduced, nickel-catalyzed method for the N-demethylation of trialkylamines, where this compound can serve as a substrate. nih.gov This process utilizes C(sp²)-bromides as hydrogen-atom transfer (HAT) reagents. nih.gov
The mechanism involves the generation of an aryl or vinyl radical from the C(sp²)-bromide, which then selectively abstracts a hydrogen atom from a methyl group of the trialkylamine. nih.gov This selectivity for N-methyl C(sp³)-H bonds is a key feature of this method. nih.gov For this compound, this method shows a preference for N-demethylation over debenzylation. nih.gov The selectivity can be influenced by the steric bulk of the C(sp²)-bromide used as the HAT reagent. For instance, using a bulkier reagent like 2,4,6-triisopropylbromobenzene (TRIP-Br) significantly enhances the selectivity for the demethylated product. nih.gov
This catalytic approach offers a milder alternative to classical demethylation methods, which often require harsh conditions and may not be compatible with sensitive functional groups. nih.gov The reaction proceeds under mild conditions and demonstrates broad functional group tolerance, making it suitable for late-stage modifications of complex molecules. nih.gov
Triosmium dodecacarbonyl, Os₃(CO)₁₂, is a metal cluster that can react with various ligands, including amines, typically requiring high temperatures for the substitution of carbonyl (CO) ligands. drew.eduresearchgate.net The reaction of Os₃(CO)₁₂ with ligands like this compound would involve the displacement of one or more CO ligands by the amine. The nitrogen atom of the amine acts as a nucleophile, attacking the osmium center.
The ground state of Os₃(CO)₁₂ has D₃ symmetry. nih.gov The reactivity of the cluster can be enhanced by replacing a CO ligand with a more labile one or by using activating agents like trimethylamine-N-oxide (Me₃NO). researchgate.netdrew.edu The reaction with this compound would likely proceed through a dissociative or associative mechanism, leading to the formation of mono-, di-, or tri-substituted osmium carbonyl clusters, depending on the reaction conditions. The benzyl and methyl groups of this compound could also potentially undergo further reactions, such as C-H activation, leading to more complex cluster structures.
This compound in Elimination Reactions
This compound can be converted into a quaternary ammonium (B1175870) salt, which can then undergo a Hofmann elimination reaction. byjus.comwikipedia.org The Hofmann elimination is a process where a quaternary ammonium hydroxide is heated to induce an elimination reaction, typically an E2 elimination, to form an alkene and a tertiary amine. byjus.comucalgary.ca
The process begins with the exhaustive methylation of the tertiary amine, this compound, using an excess of a methylating agent like methyl iodide to form the corresponding quaternary ammonium iodide salt. byjus.comwikipedia.org This salt is then treated with silver oxide and water, which replaces the iodide ion with a hydroxide ion, forming the quaternary ammonium hydroxide. byjus.comwikipedia.org
Upon heating, the hydroxide ion acts as a base and abstracts a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon). ucalgary.caorganicchemistrytutor.com In the case of the quaternary salt derived from this compound, the potential β-hydrogens are on the methyl groups and the benzyl group's methylene (B1212753) carbon. The Hofmann rule predicts that the major alkene product will be the least substituted and least stable one. byjus.com This regioselectivity is often attributed to the steric bulk of the large trialkylamine leaving group, which directs the base to abstract the most sterically accessible β-hydrogen. wikipedia.orgmasterorganicchemistry.com
The mechanism is a concerted E2 elimination where the C-H bond breaks, the C=C double bond forms, and the C-N bond cleaves simultaneously. organicchemistrytutor.com The leaving group is the neutral tertiary amine. ucalgary.ca
Steps in Hofmann Elimination of this compound derivative:
Exhaustive Methylation: this compound is treated with excess methyl iodide to form benzyltrimethylammonium iodide. byjus.comorganicchemistrytutor.com
Formation of Hydroxide Salt: The iodide salt is treated with silver oxide and water to form benzyltrimethylammonium hydroxide. byjus.comorganicchemistrytutor.com
Elimination: Heating the hydroxide salt leads to an E2 elimination, yielding an alkene and trimethylamine. byjus.comucalgary.ca
| Compound Type | Name | Role in Reaction |
|---|---|---|
| Starting Material (after quaternization) | Benzyltrimethylammonium hydroxide | Substrate for elimination |
| Base | Hydroxide ion (OH⁻) | Abstracts a β-proton organicchemistrytutor.com |
| Product 1 (Alkene) | Styrene (if elimination occurs from the benzyl group) or other alkene | Major organic product (following Hofmann's rule) byjus.com |
| Product 2 (Tertiary Amine) | Trimethylamine | Leaving group ucalgary.ca |
| Product 3 | Water | Byproduct |
Stereochemical Aspects and Steric Influences in Hofmann Degradation
The Hofmann degradation, or Hofmann elimination, is a reaction that converts an amine into an alkene. The process commences with the exhaustive methylation of the amine, typically using excess methyl iodide, to form a quaternary ammonium iodide salt. wikipedia.org This salt is then treated with silver oxide and water to generate a quaternary ammonium hydroxide. wikipedia.org When heated, this intermediate undergoes an E2 elimination reaction to yield an alkene, a tertiary amine, and water. allen.in
A defining characteristic of the Hofmann elimination is its regioselectivity, which is governed by the "Hofmann rule." This rule predicts the formation of the least substituted (least stable) alkene as the major product, in contrast to the Zaitsev rule which favors the most stable, more substituted alkene. wikipedia.orgallen.in The stereochemical outcome and regioselectivity are profoundly influenced by steric factors, particularly the large size of the trialkylamine leaving group, such as the trimethylammonium group (-N(CH3)3+) formed from this compound. masterorganicchemistry.com
The bulky nature of this leaving group creates significant steric hindrance within the transition state of the reaction. masterorganicchemistry.com For the E2 mechanism to proceed, a base (hydroxide ion) must abstract a proton from a β-carbon (a carbon atom adjacent to the carbon bearing the leaving group). The conformation required for the elimination leading to the more substituted (Zaitsev) product often involves severe steric clashes between the bulky leaving group and other substituents on the molecule. wikipedia.orgmasterorganicchemistry.com Consequently, the transition state for this pathway is energetically unfavorable. wikipedia.org In contrast, the base can more easily access a proton on the least sterically hindered β-carbon. youtube.com This leads to a lower energy transition state and preferentially forms the Hofmann product. masterorganicchemistry.com Therefore, the steric influence of the bulky quaternary ammonium group is the primary determinant for the reaction's regioselectivity, favoring the abstraction of the most accessible proton and the formation of the least substituted alkene. allen.in
C-H Activation Mediated by this compound and its Derivatives
The N,N-dimethylaminomethyl group is a widely utilized directing group in organometallic chemistry, facilitating the activation of otherwise inert C-H bonds. researchgate.net This functionality enables a range of selective transformations at both C(sp2) and C(sp3) centers.
Palladium-Catalyzed meta-C(sp2)-H Bond Activation
While the N,N-dimethylaminomethyl group is a classic ortho-directing group for cyclopalladation, achieving activation at the meta-position of the benzyl ring is a significant challenge. researchgate.netresearchgate.net Directing C-H activation to the meta-position typically requires specialized directing groups or strategies that can override the inherent ortho-preference. Research into related systems, such as N,N-dimethylaniline derivatives, has shown that meta-C-H functionalization can be achieved. For instance, N,N-dimethylaniline-derived quaternary ammonium salts have been successfully used to direct C-H olefination to the meta-position. sci-hub.se Such strategies often involve the design of a U-shaped template that positions the catalyst remotely, enabling it to interact with a meta-C-H bond.
Regio- and Chemoselective C(sp3)-H Arylation of Benzylamines
Direct functionalization of C(sp3)-H bonds adjacent to the nitrogen atom in benzylamines offers a powerful method for molecular diversification. nih.gov The regioselectivity of these reactions—whether functionalization occurs at the N-methyl (CH3) or N-benzylic (CH2) position—can be controlled by the choice of catalytic system. nih.govrsc.org Specifically, the interplay between Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) pathways allows for a switch in regioselectivity. nih.gov
Under reaction conditions employing only Single Electron Transfer (SET) catalysis, such as visible-light photoredox catalysis, the C(sp3)-H arylation of this compound selectively occurs at the N-methyl group. nih.govnih.gov The mechanism proceeds through the formation of an aminium radical cation intermediate. rsc.orgresearchgate.net This reactive species then undergoes deprotonation and subsequent arylation at the less sterically hindered and electronically favored N-methyl position. nih.govrsc.org This inherent selectivity targets the N-methyl and/or N-methylene positions in related amine substrates. rsc.org
A remarkable reversal of regioselectivity can be achieved through the implementation of a synergistic catalytic system that combines SET with Hydrogen Atom Transfer (HAT). nih.govnih.gov The addition of a HAT catalyst precursor, such as thiobenzoic acid (PhC(O)SH), completely switches the arylation site from the N-methyl to the N-benzylic position. nih.govrsc.org
In this synergistic pathway, the conjugate base of the HAT catalyst (e.g., thiocarboxylate) is oxidized in preference to the amine substrate. nih.govnih.govrsc.org This generates a sulfur-centered radical which is a selective HAT agent. rsc.orgrsc.org This radical preferentially abstracts a hydrogen atom from the weaker benzylic C–H bond of this compound (Bond Dissociation Energy [BDE] ≈ 84.9 kcal/mol) over the stronger N-methyl C-H bonds. nih.gov The resulting N-benzyl radical is then trapped to form the arylated product. rsc.org This dual catalytic approach effectively overrides the inherent selectivity of the SET pathway, enabling highly regio- and chemoselective arylation at the N-benzylic position. nih.govrsc.org
| Catalytic System | Major Arylation Position | Yield | Regioselectivity Ratio (Benzylic:Methyl) |
|---|---|---|---|
| SET Catalysis Only (Ir photocatalyst) | N-Methyl | 85% | <1:20 |
| Synergistic SET/HAT Catalysis (Ir photocatalyst + PhC(O)SH) | N-Benzylic | 91% | >20:1 |
Cyclopalladation Reaction Mechanisms
Cyclopalladation is a fundamental reaction in which a palladium catalyst reacts with a ligand, like this compound, to form a stable cyclic complex known as a palladacycle. nih.govub.edu This process involves the intramolecular activation of a C-H bond, with the nitrogen atom of the amine serving as an internal directing group. ub.edu For this compound, this reaction typically results in ortho-palladation, where a C-H bond on the ortho position of the benzyl ring is cleaved to form a direct Pd-C bond. ub.edu
The mechanism of cyclopalladation is believed to proceed through a Concerted Metalation-Deprotonation (CMD) or an Ambiphilic Metal-Ligand Activation (AMLA) pathway. researchgate.netacs.org In these mechanisms, the initial step is the coordination of the nitrogen atom to the palladium(II) center. ub.edu This brings the palladium atom in close proximity to the ortho C-H bonds of the aromatic ring. The C-H bond activation then occurs in a concerted step where the palladium center interacts with the C-H bond (an agostic interaction) while a base (often an acetate ligand from the Pd(OAc)2 precursor) abstracts the proton. researchgate.netacs.org Computational studies suggest that coulombic interactions play a significant role throughout this process. researchgate.net The reaction ultimately yields a dimeric palladacycle bridged by acetate ligands, liberating acetic acid as a byproduct. nih.gov
Concerted Metalation Deprotonation (CMD) and Ambiphilic Metal-Ligand Activation (AMLA) Pathways
The Concerted Metalation Deprotonation (CMD) mechanism is a key pathway for C-H bond activation facilitated by transition metals. wikipedia.org This process is characterized by the simultaneous cleavage of a C-H bond and the formation of a new carbon-metal bond within a single transition state. wikipedia.org A distinguishing feature of the CMD pathway is that it does not proceed through a metal hydride intermediate; instead, a base, such as a carboxylate, abstracts the proton directly from the substrate. wikipedia.org This mechanism is particularly common for high-valent, late transition metals like Pd(II). wikipedia.org
In the context of the cyclopalladation of this compound with palladium acetate, the CMD mechanism involves the acetate ligand acting as an internal base to deprotonate the C-H bond via a cyclic transition state. panchakotmv.ac.innih.gov This specific variant, where the carboxylate is bound to the metal during the transition state, is also referred to as Ambiphilic Metal-Ligand Activation (AMLA). wikipedia.orgacs.org The AMLA/CMD mechanism begins with the coordination of the C-H bond to the palladium center, forming a metal-hydrocarbon sigma complex. wikipedia.org The reaction then proceeds through a six-membered transition state where the oxygen from the acetate ligand abstracts a proton from the aromatic ring. panchakotmv.ac.in
Computational studies using Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis have provided detailed insights into the orbital interactions during this process. acs.orgacs.org For the critical agostic/cyclopalladate transition state, analysis reveals significant orbital overlaps that facilitate the C-H bond cleavage. acs.org These include a very large agostic donation from the C-H sigma bond to the palladium center, substantial syndetic π-donations from the aromatic ring, and significant back-donation from palladium orbitals to the C-Hσ* antibonding orbital. acs.orgresearchgate.net This back-donation plays a crucial role in lengthening and weakening the C-H bond. acs.org
NBO Analysis of the Agostic/Cyclopalladate Transition State
| Orbital Interaction | Energy (kcal mol⁻¹) |
|---|---|
| Agostic Donation (C-Hσ to Pd) | 152.3 |
| Syndetic π-Donations | 106.3 |
| σ-Agostic Donation | 3.2 |
| Total Back-Donations (Pd to C-Hσ*) | 72.7 |
C-H···Pd Interactions and Computational Probing
Computational probing has been instrumental in elucidating the nature of C-H···Pd interactions throughout the cyclopalladation of this compound. researchgate.net Agostic interactions, which involve a three-center, two-electron bond between a carbon-hydrogen sigma bond and a transition metal center, are of paramount importance in C-H activation processes. researchgate.net The study of the reaction pathway reveals a progression from an initial anagostic intermediate to a decisive agostic transition state. acs.org
In the anagostic intermediate, the interaction between the palladium center and the C-H bond is negligible. acs.org NBO analysis shows no significant agostic donation, and consequently, the C-H bond length remains virtually unchanged compared to the free ligand (1.090 Å vs. 1.092 Å). acs.org
As the reaction progresses towards the agostic/cyclopalladate transition state, these orbital interactions increase progressively. acs.org Computational analysis shows that agostic donation becomes very large, and syndetic donations from the aromatic ring's π-system, which assist the agostic interaction, become substantial. acs.orgresearchgate.net These interactions are accompanied by a significant increase in back-donation from the palladium d-orbitals into the C-H antibonding orbital (σ*), which weakens the C-H bond and facilitates its cleavage. acs.org The reactivity of the C-H bond is therefore highly dependent on the nature of these interactions, which are described computationally using methods such as Density Functional Theory (DFT), the Quantum Theory of Atoms in Molecules (QTAIM), and the Electron Localization Function (ELF). researchgate.net
Copper-Catalyzed Cross-Dehydrogenative Coupling via sp3 C-H Activation
Copper-catalyzed cross-dehydrogenative coupling (CDC) has emerged as a powerful strategy for forming carbon-carbon bonds directly from two different C-H bonds, avoiding the need for pre-functionalized substrates. researchgate.netpnas.orgpnas.org In the case of this compound and its derivatives (like N,N-dimethylaniline), this methodology enables the activation of the sp3 C-H bond of the N-methyl group for coupling with various partners. pnas.orgpnas.org
A common application of this reaction is the synthesis of propargylamines through the coupling of N,N-dimethylanilines with terminal alkynes. pnas.orgsemanticscholar.org The reaction is typically catalyzed by a simple copper salt, such as Copper(I) bromide (CuBr), and requires an oxidant, frequently tert-butyl hydroperoxide (TBHP). pnas.org The process involves the oxidative activation of the sp3 C-H bond adjacent to the nitrogen atom, followed by coupling with the sp C-H bond of the alkyne. pnas.org
For instance, the reaction of N,N-dimethylaniline with phenylacetylene using a CuBr catalyst and TBHP yields N-methyl-N-(3-phenylprop-2-ynyl)aniline in good yield. pnas.orgpnas.org Heterogeneous catalysts, such as Cu(II) supported on amidoxime fibers (Cu(II)-AOFs), have also been developed, demonstrating high activity and reusability for this transformation. semanticscholar.org These catalysts have shown good substrate adaptability, effectively coupling various substituted aromatic alkynes with N,N-dimethylaniline. semanticscholar.org
Cu(II)-AOFs Catalyzed CDC Reaction of N,N-Dimethylaniline and Substituted Alkynes
| Alkyne Substituent (Ar in Ar-C≡CH) | Yield (%) |
|---|---|
| Phenyl | 90 |
| 4-Methylphenyl | 88 |
| 4-Methoxyphenyl | 85 |
| 4-Chlorophenyl | 89 |
| 4-Bromophenyl | 88 |
| 4-Fluorophenyl | 87 |
Scandium-Catalyzed C(sp3)-H Alkylation
Scandium complexes have been developed as effective catalysts for the intermolecular C(sp3)-H alkylation of N,N-dimethyl anilines with unactivated alkenes. rsc.org This atom-economical approach allows for the direct addition of the N-methyl group across the double bond of an olefin, providing a direct route to more complex amine derivatives. researchgate.net
The reaction is catalyzed by cationic imidazolin-2-iminato scandium alkyl species. researchgate.net The proposed mechanism proceeds via an allylic C(sp3)−H activation pathway. This is initiated by the site-selective deprotonation of the N-methyl group by the scandium complex, followed by the insertion of the alkene into the resulting scandium-carbon bond. researchgate.net Research has shown that a cationic o-dimethylaminophenyl scandium species is a key catalytic intermediate in this transformation. rsc.org
The choice of ligand and the presence of Lewis base additives, such as tetrahydrofuran (THF), can significantly influence the reactivity and selectivity of the catalytic system. researchgate.net This catalytic method has been successfully applied to a variety of N,N-dimethyl aniline derivatives and different olefins, demonstrating its utility in constructing structurally diverse tertiary amines. researchgate.net
Scandium-Catalyzed C(sp3)-H Alkylation of 4-(N,N-dimethylamino)toluene with Various Olefins
| Olefin | Yield (%) |
|---|---|
| 1-Hexene | 94 |
| 1-Octene | 92 |
| Cyclopentene | 88 |
| Cyclohexene | 85 |
| Styrene | 91 |
Reaction Conditions: Sc-catalyst (10 mol%), 4-(N,N-dimethylamino)toluene (1.0 mmol), Olefin (0.20 mmol) in toluene at 120 °C for 24 h. Yields determined by ¹H NMR. researchgate.net
Catalytic Applications and Mechanistic Insights
N,N-Dimethylbenzylamine as a Catalyst in Polymerization Reactions
BDMA is widely employed as a catalyst in the production of various polymers, including polyurethanes and epoxy resins. wikipedia.org Its ability to accelerate reaction rates and influence the final properties of the polymer makes it a valuable component in numerous industrial applications.
In the polyurethane industry, this compound is a well-established catalyst, particularly in the production of rigid polyurethane foams. sdaoxintong.comatamanchemicals.com It primarily promotes the gelling reaction, which is the reaction between a polyol and an isocyanate to form the main polymer structure. sdaoxintong.com This catalytic activity is crucial for achieving a balanced reaction profile, leading to foams with a uniform cell structure, good physical properties, and excellent adhesion to substrates. foamadditives.comnbinno.com
BDMA is particularly effective in formulations that use a high level of water as a blowing agent. specialchem.com It helps to improve the cure and reduce the demolding time of the foam. specialchem.com The use of BDMA can also lead to a reduction in the friability of the foam surface, enhancing its durability. nbinno.comspecialchem.com In polyester-based polyurethane systems, BDMA is used as a catalyst for soft and semi-rigid foams. atamankimya.com
The catalytic effect of BDMA in polyurethane formation provides a balance between the gelling and blowing reactions, which is essential for producing high-quality foams. sdaoxintong.com This leads to foams with fine cell structures and desirable physical characteristics. sdaoxintong.com Furthermore, BDMA enhances the adhesion of the foam to various substrates, a critical property in applications such as insulation panels and automotive components. nbinno.comohans.com
| Property Influenced | Effect of this compound | Primary Application |
|---|---|---|
| Gelling Reaction | Promotes the reaction between polyol and isocyanate. sdaoxintong.com | Rigid Polyurethane Foams |
| Foam Structure | Contributes to a uniform and fine cell structure. sdaoxintong.comfoamadditives.com | Insulation, Automotive Components |
| Adhesion | Improves adhesion of the foam to various substrates. nbinno.comohans.com | Construction, Manufacturing |
| Curing Time | Can improve foam cure and reduce demolding time. specialchem.com | Efficient Production Cycles |
| Friability | Reduces surface friability, especially in high water content formulations. nbinno.comspecialchem.com | Durable Foam Products |
This compound plays a significant role as a curing agent and accelerator for epoxy resins. sdaoxintong.comchemicalbook.com It functions as a catalytic curing agent, promoting the cross-linking of epoxy resins, which imparts desirable properties such as high strength, chemical resistance, and thermal stability. chemicalbook.com BDMA is particularly effective in accelerating the curing process, which can significantly reduce production times. chemicalbook.com
It can be used as a sole curative or, more commonly, as an accelerator for other curing agents like anhydrides and dicyandiamide. evonik.com2017erp.com When used with anhydride-based hardeners, BDMA can sharply reduce curing cycles without compromising the pot life, heat distortion temperature, or electrical properties of the final product. 2017erp.com The compound is widely used in applications such as coatings, electrical potting compounds, composites, and adhesives. sdaoxintong.com
The versatility of BDMA extends to its use in various epoxy formulations, including electronic potting materials, encapsulation materials, epoxy floor coatings, and marine paints. foamadditives.comkeruichemical.com Its ability to enhance the adhesion of epoxy resins to a wide range of substrates, including metals, plastics, and composites, makes it a valuable additive in structural adhesives and coatings. chemicalbook.com
| Application Area | Function of this compound | Resulting Property |
|---|---|---|
| Coatings | Curing accelerator. nbinno.com | Faster curing times and improved film formation. atamanchemicals.com |
| Electrical Potting Compounds | Catalyst for homopolymerization. sdaoxintong.com | Good high-temperature performance and electrical properties. sdaoxintong.com2017erp.com |
| Composites and Laminates | Accelerator for curing agents. sdaoxintong.com | Enhanced mechanical strength and thermal stability. chemicalbook.com |
| Adhesives | Promotes cross-linking and enhances adhesion. chemicalbook.com | Strong bonding to various substrates. chemicalbook.com |
| Marine Paints | Curing accelerator. nbinno.com | Rapid solidification and durability. nbinno.com |
The catalytic activity of this compound in polymerization reactions is attributed to its tertiary amine structure. The lone pair of electrons on the nitrogen atom acts as a nucleophile, initiating or accelerating the polymerization process.
In polyurethane chemistry, BDMA's catalytic mechanism involves the formation of an activated complex with the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. ohans.com This lowers the activation energy of the urethane-forming reaction, leading to a faster and more complete reaction. ohans.com
In epoxy resin systems, BDMA can initiate the anionic homopolymerization of the epoxy groups. The tertiary amine attacks the electrophilic carbon of the epoxide ring, leading to the opening of the ring and the formation of an alkoxy anion. This anion can then react with another epoxy monomer, propagating the polymerization chain. When used as an accelerator with other curing agents like anhydrides, BDMA facilitates the opening of the anhydride (B1165640) ring, which then reacts with the epoxy group. sdaoxintong.com
Phase Transfer Catalysis Utilizing this compound Derivatives
This compound serves as a precursor for the synthesis of quaternary ammonium (B1175870) salts. sdaoxintong.comguidechem.com These salts, such as benzyl (B1604629) dimethyl alkyl ammonium chloride, are effective phase transfer catalysts (PTCs). sdaoxintong.com Phase transfer catalysis is a valuable technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase.
The quaternary ammonium salts derived from BDMA can transport a reactant, often an anion, from the aqueous phase to the organic phase where the reaction takes place. wikipedia.org This allows for reactions to occur that would otherwise be very slow or not occur at all. These derivatives of this compound are utilized in various organic reactions, including N-alkylation and Williamson ether synthesis.
This compound in Selective Chemical Transformations
Beyond its role in polymerization, this compound is also employed as a catalyst in selective organic transformations.
This compound is utilized as a catalyst for dehydrohalogenation reactions. sdaoxintong.comnbinno.com Dehydrohalogenation is an elimination reaction that involves the removal of a hydrogen halide from a substrate, typically an alkyl halide, to form an alkene. wikipedia.org BDMA, being a strong organic base, can facilitate this elimination by abstracting a proton from the substrate. sdaoxintong.com
In addition to its catalytic role, BDMA can also act as an acid neutralizer in these reactions, scavenging the hydrogen halide that is formed as a byproduct. sdaoxintong.comfoamadditives.com This prevents the acid from participating in unwanted side reactions and helps to drive the reaction to completion. This application is particularly relevant in the synthesis of various organic compounds, including pharmaceuticals. nbinno.com
Acid Neutralization in Reaction Systems
In many organic reactions, acidic byproducts are generated, which can interfere with the reaction mechanism, degrade sensitive reagents, or catalyze unwanted side reactions. Tertiary amines are often employed as "acid scavengers" or non-nucleophilic bases to neutralize these acids in situ. This compound is frequently used for this purpose. nih.gov Its role as an acid neutralizer is particularly prominent in reactions that produce hydrogen halides (HX), such as dehydrohalogenations. nih.gov
By reacting exothermically with acids to form salts and water, DMBA effectively removes protons from the reaction medium, thereby maintaining the desired reaction conditions. mdpi.com This function is crucial in processes like the production of polyurethane foams and the curing of epoxy resins, where DMBA acts as a catalyst and an acid neutralizer. nih.gov
Asymmetric Catalysis with Chiral this compound Ligands and Metal Complexes
While this compound itself is achiral, it serves as a valuable precursor for the synthesis of chiral ligands used in asymmetric catalysis. The development of new chiral ligands is a central focus in synthetic chemistry to achieve high enantioselectivity in chemical transformations. nih.govorganic-chemistry.org A key strategy for converting DMBA into a chiral ligand involves directed ortho-metalation. organic-chemistry.org
This process uses an organolithium reagent, such as butyllithium, to selectively deprotonate the phenyl ring at the position ortho to the dimethylaminomethyl group. The resulting lithiated intermediate can then react with various electrophiles to introduce a new functional group. organic-chemistry.org By introducing a chiral phosphine (B1218219), sulfide, or other coordinating group at this position, a new, nonsymmetrical chiral ligand is formed.
These C1-symmetric ligands, which lack a C2 axis of symmetry, have proven to be highly effective in a variety of metal-catalyzed reactions, in some cases outperforming traditional C2-symmetric ligands. organic-chemistry.org The combination of the nitrogen donor from the original DMBA structure and the newly introduced heteroatom (e.g., phosphorus or sulfur) creates a bidentate ligand capable of coordinating to a metal center. The chirality of this ligand then influences the metal's coordination sphere, enabling the stereoselective formation of one enantiomer of the product over the other.
Lanthanide-Based Catalysis
Alpha-metalated this compound complexes with rare-earth metals, particularly lanthanum, have demonstrated significant versatility and efficacy as precatalysts in a range of phosphine addition and coupling reactions. The complex La(DMBA)₃, a lanthanum-based this compound complex, is a notable example that has been successfully applied in several transformations. nih.govmdpi.com
The synthesis of N-(α-phosphoryl)amidophosphates, which are biologically important organophosphorus compounds, can be achieved through the double hydrophosphorylation of nitriles. A highly efficient and atom-economical method utilizes the lanthanum-based this compound complex (La(DMBA)₃) as a precatalyst. nih.govrsc.org This protocol allows for the reaction to proceed in good to excellent yields across a broad range of nitriles, including those with sensitive functional groups like halides, ethers, and amines. nih.govrsc.org
The same lanthanum-based this compound complex, La(DMBA)₃, also serves as an effective precatalyst for the hydrophosphination and hydrophosphinylation of unactivated alkynes under mild conditions. nih.gov This catalytic system exhibits remarkable control over selectivity.
Hydrophosphination : In the case of hydrophosphination, the catalyst promotes mono-addition with high regioselectivity, yielding exclusively the anti-Markovnikov product. Furthermore, the stereoselectivity can be controlled by adjusting the reaction conditions. Using an excess of phosphine favors the E isomer, while an excess of alkyne leads to the Z isomer as the major product. nih.gov
Hydrophosphinylation : The chemoselectivity in hydrophosphinylation depends on the alkyne substrate. Terminal alkynes undergo double addition, whereas both single and double addition products can be isolated from internal alkynes. This reaction also displays high chemo- and regioselectivity, forming only anti-Markovnikov products. nih.gov
Table 1: Selectivity in Lanthanum-Catalyzed Reactions of Alkynes
| Reaction Type | Substrate | Key Condition | Major Product | Selectivity |
|---|---|---|---|---|
| Hydrophosphination | Alkyne + Phosphine | Excess Phosphine | E isomer | Anti-Markovnikov |
| Alkyne + Phosphine | Excess Alkyne | Z isomer | Anti-Markovnikov | |
| Hydrophosphinylation | Terminal Alkyne | - | Double Addition Product | Anti-Markovnikov |
The catalytic activity of La(DMBA)₃ extends to cross-dehydrocoupling reactions, specifically the heterodehydrocoupling of silanes and amines to form silylamines. mdpi.com This reaction represents an important method for constructing Si-N bonds. Alpha-metalated this compound rare-earth metal complexes have proven to be highly versatile for such dehydrogenative coupling processes. organic-chemistry.org
Palladium-Catalyzed Aminoalkynylation Reactions
Based on available research, there is no specific information detailing the use of this compound as a ligand or catalyst in palladium-catalyzed aminoalkynylation reactions. This three-component reaction, which couples an alkyne, an amine, and an aryl or vinyl halide to form propargylamines, is a significant transformation in organic synthesis. While palladium is a known catalyst for such reactions, the scientific literature reviewed did not indicate a specific role for this compound in this context.
Nickel-Catalyzed Selective N-Demethylation
The selective removal of a methyl group from N,N-dimethylated tertiary amines represents a significant challenge in organic synthesis, particularly for complex molecules where competing reactions can occur. Traditional N-demethylation methods often necessitate harsh conditions and may lack selectivity, leading to undesired byproducts. nih.gov However, recent advancements have demonstrated the efficacy of nickel-catalyzed approaches for achieving selective N-demethylation under mild, photoinduced conditions. nih.govnih.gov
Researchers have developed a catalytic method that utilizes photoinduced nickel catalysis for the selective N-demethylation of trialkylamines, including this compound. nih.govnih.govacs.org This technique employs C(sp²)–bromides as hydrogen-atom transfer (HAT) reagents, offering a significant advantage over classical approaches that often favor debenzylation of this compound. nih.gov
The selectivity of the reaction is profoundly influenced by the steric properties of the C(sp²)–bromide used. By adjusting the bulkiness of the HAT reagent, the reaction can be steered preferentially towards N-demethylation over the cleavage of the benzyl group. For instance, the use of a sterically hindered C(sp²)–bromide, 2,4,6-triisopropylbromobenzene (TRIP-Br), dramatically improves the selectivity for the desired demethylated product. nih.gov
Research Findings on Selectivity
Detailed studies on this compound (referred to as substrate 4a in the research) have quantified the impact of different C(sp²)–bromide reagents on the reaction's selectivity. The primary competing reaction is debenzylation, which yields benzaldehyde (B42025). The selectivity is expressed as the ratio of the N-demethylation product to the debenzylation product. nih.gov
The findings indicate that while less bulky reagents like bromobenzonitrile and a vinyl bromide afford the demethylated amine as the major product, the selectivity is moderate. A significant improvement is achieved with the bulkier TRIP-Br, which furnishes the N-demethylated amine with a 7:1 selectivity. nih.gov
| C(sp²)–Bromide Reagent | Selectivity (N-Demethylation : Debenzylation) |
|---|---|
| Bromobenzonitrile (Br1) | 4:1 |
| Vinyl bromide (Br2) | 2:1 |
| TRIP-Br (Br3) | 7:1 |
Mechanistic Insights
The proposed mechanism for this transformation involves a photoinduced catalytic cycle. nih.govnih.gov Evidence suggests that C(sp²) radicals are generated through the photoinduced homolysis of a Ni–C(sp²) bond. These radicals, rather than halogen radicals, are responsible for the subsequent hydrogen atom abstraction from the trialkylamine. nih.gov
This radical-mediated HAT process generates an α-amino radical. This intermediate is then intercepted by a Ni(I) species to form a Ni(II) intermediate, which exists in equilibrium with an iminium ion. The hydrolysis of this iminium ion ultimately yields the N-demethylated secondary amine and formaldehyde (B43269). nih.gov This mechanistic pathway explains the high selectivity observed for N-methyl C(sp³)–H bonds. nih.gov The utilization of sterically demanding C(sp²)–bromides enhances this selectivity, providing a complementary strategy to classical methods. nih.govacs.org
Environmental Fate and Degradation Studies of N,n Dimethylbenzylamine
Biodegradation Pathways and Environmental Persistence
The persistence of N,N-Dimethylbenzylamine in the environment is influenced by its susceptibility to microbial degradation. Studies suggest that while it can be biodegraded, its persistence can be a concern in certain environmental compartments, particularly in aquatic systems. atamanchemicals.com
Rate of Biodegradation in Aquatic Systems
Research indicates that this compound has a moderate rate of biodegradation in aquatic environments. atamanchemicals.com This suggests a potential for the compound to persist, which can lead to disturbances within the ecosystem. atamanchemicals.com The rate of degradation is a critical factor in determining its environmental concentration and potential impact on aquatic life. atamanchemicals.com
Microbial Degradation Mechanisms
The microbial breakdown of this compound is a key process in its environmental attenuation. Specific bacterial genera have been identified as being capable of degrading related compounds. For instance, in the context of benzalkonium chloride (BAC) degradation, of which benzylamines are biodegradation products, bacteria such as Klebsiella, Enterobacter, Citrobacter, and Pseudomonas have been identified as degrading bacteria. researchgate.net The degradation pathway for BACs involves metabolites that include this compound, N-benzylmethylamine, and benzoic acid. researchgate.net While the specific enzymatic pathways for DMBA in all microbial species are not fully elucidated, it is understood that N-demethylation is a crucial step. In related compounds like N,N-Dimethylformamide (DMF), microbial degradation can proceed through pathways that involve the accumulation of methylamine (B109427) as an intermediate. biorxiv.org Genera such as Paracoccus, Rhodococcus, Achromobacter, and Pseudomonas have been noted for their potential to completely mineralize DMF. biorxiv.org
Biodegradation in Anaerobic Biological Reactors
The fate of this compound in anaerobic treatment systems is of significant interest due to the increasing use of this technology for wastewater treatment. nih.gov Studies have shown that DMBA undergoes significant biodegradation in anaerobic biological reactors. nih.gov In contrast, a related compound, N-methylbenzylamine (MBA), has been found to be more resistant to biodegradation under the same conditions. nih.gov The microbial communities within these reactors adapt to the presence of DMBA, leading to observable differences in the microbial population compared to reactors treating MBA or a control. nih.gov The specific degradation pathways and the microbial communities involved in the anaerobic breakdown of DMBA have been subjects of detailed investigation. nih.gov
Degradation during Water Treatment Processes
Given its potential presence in municipal wastewater, the transformation of this compound during conventional and advanced water treatment processes is a critical area of study. rsc.org
Chlorination and Chloramination Pathways
Disinfection processes using chlorine and chloramine (B81541) are standard in water treatment, and these processes can lead to the degradation of benzylamines like DMBA. rsc.org During chlorination, the degradation of tertiary alkylamines, including DMBA, can be nearly instantaneous. nih.gov The reaction pathways for DMBA during chlorination primarily involve the formation of an imine, which then hydrolyzes to produce an aldehyde and a lower-order amine. rsc.org Specifically, hydrochloric acid elimination can occur between the benzyl (B1604629) nitrogen and a methyl group to form formaldehyde (B43269) and N-methylbenzylamine, or between the nitrogen and the benzyl group to yield benzaldehyde (B42025) and dimethylamine (B145610). rsc.org
Chloramination also leads to the formation of similar products, but the reactions occur over much longer timescales compared to chlorination. rsc.org A significant concern with the chloramination of DMBA is the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, with a reported molar yield of 34%. rsc.org This formation occurs alongside benzyl alcohol through a pathway that is parallel to the imine formation and hydrolysis pathway. rsc.org
| Treatment Process | Primary Degradation Products | Key Observations |
|---|---|---|
| Chlorination | Formaldehyde, N-methylbenzylamine, Benzaldehyde, Dimethylamine | Rapid degradation via imine formation and hydrolysis. rsc.orgnih.gov |
| Chloramination | Formaldehyde, N-methylbenzylamine, Benzaldehyde, Dimethylamine, N-nitrosodimethylamine (NDMA), Benzyl alcohol | Slower degradation rates compared to chlorination; significant formation of NDMA (34% molar yield). rsc.org |
The dominant pathway for the degradation of this compound during chlorination is initiated by the transfer of chlorine to the benzylamine (B48309) nitrogen. rsc.org This is followed by the elimination of hydrochloric acid, which results in the formation of an imine intermediate. rsc.org Imines are compounds containing a carbon-nitrogen double bond and are susceptible to hydrolysis, especially in acidic conditions. researchgate.netmasterorganicchemistry.com
The hydrolysis of the imine is the subsequent step, which cleaves the carbon-nitrogen double bond and results in the formation of an aldehyde and a lower-order amine. rsc.orgchemistrysteps.com This reaction is reversible and is driven forward by the presence of a large excess of water. masterorganicchemistry.com The mechanism involves the protonation of the imine nitrogen, making it more electrophilic for attack by water. chemistrysteps.com A subsequent proton transfer and elimination of the amine yield the final aldehyde product. chemistrysteps.com
Formation of Lower Order Amine Products
During water disinfection processes such as chlorination and chloramination, this compound undergoes degradation, leading to the formation of various lower-order amines and other byproducts. The primary reaction pathways involve a chlorine transfer to the nitrogen atom, followed by the elimination of hydrochloric acid to form an imine intermediate. rsc.org This imine subsequently hydrolyzes to yield an aldehyde and a lower-order amine. rsc.org
Specifically, for this compound, two main elimination pathways have been identified:
Elimination between the nitrogen and a methyl group: This pathway results in the formation of formaldehyde and N-methylbenzylamine. rsc.orgrsc.org
Elimination between the nitrogen and the benzyl group: This pathway leads to the formation of benzaldehyde and dimethylamine. rsc.orgrsc.org
Further degradation of the initial products can also occur. For instance, N-methylbenzylamine can degrade to form benzylamine and formaldehyde, or benzaldehyde and monomethylamine. rsc.org These reactions are observed during both chlorination and chloramination, although they proceed at a slower rate during chloramination. rsc.orgrsc.org
| Initial Compound | Degradation Pathway | Resulting Products |
|---|---|---|
| This compound | Elimination between N and methyl group | Formaldehyde + N-methylbenzylamine |
| This compound | Elimination between N and benzyl group | Benzaldehyde + Dimethylamine |
| N-methylbenzylamine | Further Degradation | Benzylamine, Formaldehyde, Benzaldehyde, Monomethylamine |
Impact of Bromide on Degradation
The presence of bromide ions (Br⁻) in water can significantly influence the degradation of this compound and the formation of its byproducts during chloramination. Bromide reacts with chloramines to form more reactive brominated species, such as bromochloramine (NHBrCl) and bromamines. nih.govnih.govacs.org These bromine-containing oxidants can enhance the degradation of certain NDMA precursors. acs.org
Research has shown that the effect of bromide is complex and depends on factors like pH and the specific precursor compound. For some tertiary amines, the presence of bromide enhances the formation of N-Nitrosodimethylamine (NDMA) due to the formation of a brominated intermediate (UDMH-Br), which has a higher NDMA yield. acs.org However, for other, less reactive compounds, bromide can inhibit NDMA formation by promoting competitive reactions that lead to brominated disinfection byproducts instead. acs.org The enhancement of NDMA formation in the presence of bromide has been observed to be more pronounced at higher pH levels (e.g., pH 8). nih.govnih.gov
Formation of N-Nitrosodimethylamine (NDMA) as a Disinfection Byproduct
This compound is recognized as a potent precursor to the formation of N-Nitrosodimethylamine (NDMA), a probable human carcinogen, during water disinfection, particularly with chloramines. rsc.orgnih.gov The yield of NDMA from this compound is significantly higher than from simple secondary amines like dimethylamine. nih.gov One study reported a 34% molar yield of NDMA from the chloramination of this compound. rsc.orgrsc.org
The mechanism for high NDMA yields from tertiary amines like this compound is distinct from the pathway involving unsymmetrical dimethylhydrazine (UDMH) that is typical for secondary amines. nih.govcore.ac.uk Computational and experimental studies suggest that the reaction is initiated by a nucleophilic substitution by chloramine on the tertiary amine. nih.govacs.orgnih.gov For aromatic tertiary amines, the key step is the formation of a stable carbocation, which facilitates the release of the NDMA molecule. core.ac.uknih.gov This proposed four-step pathway involves nucleophilic substitution, oxidation, dehydration, and finally, a rate-limiting nitrosation step. nih.govacs.org The stability of the carbocation generated is a critical factor determining the high NDMA yield. nih.gov
Strategies for NDMA Precursor Degradation in Water Reuse
Given the challenges posed by NDMA formation in water reuse applications, various strategies have been developed to degrade precursors like this compound. nih.gov Options for controlling NDMA include attenuating precursor materials through physical removal, biological treatment, or deactivation via oxidation. nih.gov
One effective strategy validated in laboratory-scale studies for potable reuse facilities involves a targeted pre-oxidation step. rsc.org Treating fully nitrified wastewater effluent with free chlorine for a short period (e.g., 5 minutes) can effectively degrade potent NDMA precursors, including this compound. rsc.orgrsc.org Following this precursor degradation step, ammonia (B1221849) is added to form chloramines, which are used to control biofouling in subsequent treatment processes like reverse osmosis and ultraviolet (UV) light treatment. rsc.org
Other advanced treatment processes for precursor removal include:
UV Photolysis: High-dose UV treatment is considered an efficient technology for mitigating NDMA itself. nih.gov UV-based advanced reduction and oxidation processes can also degrade precursors. mdpi.com
Biological Treatment: Optimized biological processes, including nitrification and denitrification, can offer a lower-energy solution for removing NDMA precursors. nih.govresearchgate.net
Reverse Osmosis (RO): RO is effective at removing a wide range of contaminants, including NDMA precursors. researchgate.netnih.gov
Ecotoxicological Implications of Environmental Release
The release of this compound into the environment carries ecotoxicological risks. Data from studies conducted by the Ministry of the Environment in Japan provide specific insights into its toxicity to aquatic organisms. The compound is classified as toxic to aquatic life with long-lasting effects.
| Organism | Trophic Level | Endpoint | Duration | Value (mg/L) |
|---|---|---|---|---|
| Oryzias latipes (Medaka) | Fish | LC50 | 96 hours | 24 |
| Daphnia magna | Invertebrate (Crustacean) | EC50 | 48 hours | 69 |
| Pseudokirchneriella subcapitata | Algae | EC50 (Growth Inhibition) | 72 hours | 1.4 |
| Pseudokirchneriella subcapitata | Algae | NOEC (Growth Inhibition) | 72 hours | 0.40 |
Waste Management and Remediation Methodologies
Proper management of waste containing this compound is essential to prevent environmental contamination. Standard procedures involve handling it as hazardous waste, requiring disposal in certified facilities.
Advanced Incineration Techniques for BDMA Waste
Advanced incineration is a key technology for the disposal of hazardous organic waste, including nitrogen-containing compounds like this compound. The primary goal is complete thermal decomposition to prevent the release of the original compound and the formation of harmful byproducts such as nitrogen oxides (NOx) and dioxins.
Effective incineration requires specific operational conditions:
High Temperature: The waste must be combusted at a high temperature, typically 850°C or above, to ensure complete destruction of organic compounds. nih.gov
Sufficient Residence Time: The flue gas generated during combustion must be maintained at a high temperature for a minimum duration. For waste containing chlorinated substances, a residence time of at least 2 seconds at 1100°C is recommended to break down toxic compounds. scholaris.ca
Flue Gas Treatment: Modern incineration plants incorporate sophisticated flue gas cleaning systems to remove pollutants before they are released into the atmosphere. These can include systems for removing nitrogen oxides (e.g., Selective Non-Catalytic Reduction) and stabilizing fly ash. nih.gov
Rotary kilns are commonly used for hazardous waste, allowing for temperatures between 850°C and 1,450°C and long residence times to ensure thorough decomposition of the waste material. witpress.com
Chemical Neutralization Strategies
This compound (DMBA), a tertiary amine, can be effectively neutralized through various chemical strategies, primarily involving acid-base reactions and oxidative degradation. These methods are crucial for treating waste streams containing DMBA before their discharge into the environment.
Acid Neutralization
As a basic compound, this compound readily reacts with acids in exothermic reactions to form a salt and water. chemicalbook.comguidechem.comnih.gov This is a standard and direct method for neutralizing its basicity. Strong acids should be used with caution due to the heat generated during the reaction. This strategy is particularly useful for bulk neutralization of DMBA-containing waste before disposal or further treatment.
Oxidative Degradation
Advanced Oxidation Processes (AOPs) can be employed to degrade the this compound molecule, breaking it down into smaller, less harmful compounds.
Chlorination and Chloramination: Studies on the degradation of DMBA during chlorination and chloramination have shown that the primary reaction pathways involve the transfer of chlorine to the nitrogen atom. rsc.org This is followed by the elimination of hydrochloric acid, which forms an imine. The imine subsequently hydrolyzes to produce aldehydes and lower-order amines. rsc.org Specifically, the reaction can yield formaldehyde and N-methylbenzylamine, or benzaldehyde and dimethylamine. rsc.org A significant concern with chloramination is the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen, with a molar yield of up to 34%. rsc.orgresearchgate.net
Ozonation: While specific studies on the direct ozonation of this compound are limited, research on related dimethylamine-containing compounds indicates that ozonation can lead to the formation of NDMA. nih.govnih.gov The yield of this hazardous byproduct is influenced by factors such as pH, ozone dosage, and contact time. nih.gov Therefore, while ozonation is a powerful oxidation technique, its application for DMBA neutralization requires careful control to mitigate the formation of toxic byproducts.
Anodic Oxidation: The electrochemical oxidation of this compound has been investigated as another degradation method. acs.orgsigmaaldrich.com Studies on its anodic oxidation in methanol (B129727) have been conducted to understand the reaction products and mechanisms, presenting a potential avenue for its chemical decomposition. acs.orgcapes.gov.br
Degradation Products of this compound via Different Neutralization Strategies
| Neutralization Strategy | Key Reactants/Conditions | Major Degradation Products | Notes |
|---|---|---|---|
| Acid Neutralization | Acids (e.g., HCl) | Benzyldimethylammonium salt and water | Exothermic reaction; effective for bulk neutralization. chemicalbook.comguidechem.com |
| Chlorination | Free chlorine (e.g., NaOCl) | Benzaldehyde, Formaldehyde, N-methylbenzylamine, Dimethylamine | Degradation occurs via imine formation and subsequent hydrolysis. rsc.org |
| Chloramination | Monochloramine (NH₂Cl) | Similar products to chlorination; Benzyl alcohol; N-nitrosodimethylamine (NDMA) | Significant (up to 34% molar yield) formation of carcinogenic NDMA is a major concern. rsc.org |
| Anodic Oxidation | Electrochemical cell, Methanol | Methoxylated derivatives | Mechanism and products have been studied for targeted decomposition. acs.orgsigmaaldrich.comcapes.gov.br |
Process Optimization for Source Reduction
Reducing the generation of this compound waste at the source is a critical aspect of sustainable chemical manufacturing. This can be achieved through the adoption of green chemistry principles, optimization of reaction parameters, and improvements in batch processing methodologies.
Green Chemistry in Synthesis
Modern synthetic approaches aim to reduce waste, improve safety, and increase efficiency.
Alternative Catalytic Routes: Research into novel catalysts for amination reactions, such as the N-alkylation of amines with alcohols through a "borrowing hydrogen" approach, offers a highly atom-efficient and waste-free alternative to traditional methods. rsc.org This process typically produces only water as a byproduct. rsc.org While the conventional synthesis of DMBA involves the reaction of benzyl chloride with dimethylamine, exploring catalytic systems that could facilitate the reaction of benzyl alcohol with dimethylamine would represent a greener pathway with a better atom economy and less hazardous reagents. rsc.orgsdaoxintong.com
Optimization of Reaction and Process Parameters
Fine-tuning the conditions of existing manufacturing processes can lead to substantial reductions in waste generation.
Control of Reaction Conditions: In the conventional batch synthesis of this compound, parameters such as the molar ratio of reactants (e.g., benzyl chloride to dimethylamine), reaction temperature, and reaction time are critical. patsnap.com Optimizing these variables can maximize the yield of the desired product while minimizing the formation of impurities and unreacted starting materials, which would otherwise contribute to the waste stream.
Batch Process Planning for Waste Minimization: A systematic approach to batch process management can identify significant opportunities for waste reduction. researchgate.net This includes strategies like recycling solvent streams, optimizing the scheduling of production campaigns to reduce cleaning-related waste, and installing intermediate storage to better manage process flows. researchgate.net For processes involving DMBA, this could involve recycling unreacted dimethylamine or reusing solvents from the purification steps. Integrating waste minimization as a core objective in production planning, rather than just maximizing productivity, can lead to more sustainable and cost-effective operations. researchgate.netresearchgate.net
Comparison of Synthesis Methods for this compound
| Parameter | Conventional Batch Reactor | Microchannel Reactor |
|---|---|---|
| Reaction Time | Longer | Significantly shorter patsnap.comresearchgate.net |
| Heat Transfer | Less efficient, potential for hotspots | Highly efficient, precise temperature control researchgate.netmdpi.com |
| Safety | Higher risk with exothermic reactions | Inherently safer due to small reaction volume and superior heat removal 3s-tech.net |
| Yield & Selectivity | Variable, potential for more byproducts | Generally higher yield and selectivity researchgate.net3s-tech.net |
| Waste Generation | Higher | Lower due to improved efficiency and fewer byproducts patsnap.comresearchgate.net |
| Scalability | Complex scale-up challenges | Easier to scale by numbering-up (adding more reactors in parallel) researchgate.net |
N,n Dimethylbenzylamine in Medicinal Chemistry and Biological Research
N,N-Dimethylbenzylamine as a Synthetic Intermediate for Bioactive Compounds
The utility of this compound as a precursor is well-established in the synthesis of various organic compounds, including those with significant biological activity. atamanchemicals.com It functions as a key starting material or intermediate in the creation of molecules designed to interact with biological systems, particularly in the development of therapeutics targeting the central nervous system and allergic responses. atamanchemicals.comnih.gov
This compound is a recognized intermediate in the synthesis of certain antihistamine drugs. atamanchemicals.com The dimethylamine (B145610) moiety is a crucial component for the bioactivity of many of these compounds. atamanchemicals.com Histamine (B1213489) H1 receptor antagonists, which are the primary class of drugs used to treat allergic conditions, are structurally diverse and can be categorized into groups such as ethanolamines and piperazines. nih.govrsc.org The synthesis of ethanolamine (B43304) derivatives, like bromodiphenhydramine, showcases the incorporation of a dimethylethanamine structure, highlighting the relevance of the N,N-dimethyl functional group found in DMBA. nih.gov The core structure provided by DMBA and related amines is fundamental to building molecules that can effectively antagonize histamine receptors and mitigate allergic reactions. rsc.org
Table 1: Related Structures in Antihistamine Synthesis
| Compound Class | Example Compound | Relevance of N,N-Dimethyl Moiety |
|---|---|---|
| Ethanolamines | Bromodiphenhydramine | Contains a core N,N-dimethylethanamine structure. nih.gov |
The this compound framework is a valuable starting point for the development of agents active in the central nervous system. A notable application is in the synthesis of radiolabeled tracers for neuroimaging. For instance, the [S] enantiomer of [11C]-N,alpha-dimethylbenzylamine ([11C]DMBA), a closely related derivative, has been synthesized for use in positron emission tomography (PET) studies. nih.gov This radiotracer was developed to detect neural cell loss in the brain, demonstrating the utility of the DMBA scaffold in creating diagnostic tools for neurological conditions. nih.gov The compound exhibits rapid distribution into the brain and long-term retention, which are desirable properties for a neuroimaging agent. nih.gov Additionally, synthetic routes to produce derivatives such as 4-amino-N,N-dimethylbenzylamine provide further intermediates for more complex CNS-targeted molecules. google.com
Exploration of Biological Interactions
Beyond its role as a synthetic intermediate, this compound and its derivatives are employed in research to probe and understand complex biological interactions. These studies leverage the compound's ability to interact with biological macromolecules, providing insights into receptor function, enzyme activity, and neurotransmission.
Derivatives of this compound have been instrumental in studying molecular interactions within the central nervous system. Research using radiolabeled [11C]-N,alpha-dimethylbenzylamine has indicated the presence of an ionic binding component for this molecule within neural cells. nih.gov Autoradiographic studies on rat brains with induced lesions showed a significant reduction in radioactivity in the lesioned areas, suggesting that the binding sites are located primarily in neurons rather than glial cells. nih.gov This highlights the potential for DMBA-based structures to interact with specific components of the neuronal environment. While not directly DMBA, studies on related N-benzylphenethylamines (NBOMe compounds) further illustrate how modifications to the benzylamine (B48309) structure can profoundly influence binding affinity at various CNS receptors, including serotonergic and adrenergic receptors. nih.gov
This compound is also implicated in studies of enzyme modulation. The compound has been incorporated into metallopharmaceutical complexes, such as cyclopalladated compounds, to study their interaction with biological systems. researchgate.net Research has shown that a palladium complex containing DMBA interacts with the glutathione/glutathione S-transferases (GSH/GST) enzyme system, which is known to be involved in cellular resistance to certain cancer treatments. researchgate.net This demonstrates the use of DMBA as a structural component in agents designed to probe or modulate enzyme activity. In the context of neurotransmission, the use of [11C]DMBA as a tracer for neural cell integrity provides an indirect tool to study the health of neurotransmitter systems. nih.gov Its retention in the brain is linked to the presence of healthy neurons, making it a potential marker for neurodegenerative processes. nih.gov
The application of this compound in biochemical research is centered on its utility in synthesizing probes to investigate molecular processes. Its role is particularly evident in studies of enzyme activity and receptor binding. For example, the investigation of palladium-DMBA complexes and their reaction kinetics with biomolecules like L-cysteine provides a model for understanding how such compounds interact with enzymes and other proteins. researchgate.net In receptor binding research, the development of tracers like [11C]DMBA allows for in vivo exploration of binding sites within the brain. nih.gov The finding that this tracer's binding is concentrated in neurons points to specific interactions that can be further explored to understand neuronal function and pathology. nih.gov
Table 2: Research Applications of this compound and Derivatives
| Research Area | Compound/Derivative | Finding/Application |
|---|---|---|
| Receptor Binding | [11C]-N,alpha-dimethylbenzylamine | Used as a PET tracer; shows ionic binding primarily in neural cells, indicating specific receptor or component interactions. nih.gov |
| Enzyme Activity | Palladium-DMBA Complex | Interacts with the GSH/GST enzyme system, serving as a tool to study enzyme modulation and kinetics. researchgate.net |
| Neuroimaging | [11C]-N,alpha-dimethylbenzylamine | Acts as a radiotracer for detecting neural cell loss, providing insights into the integrity of neuronal pathways. nih.gov |
Toxicological Profiles from a Research Perspective
From a research standpoint, understanding the toxicological profile of a compound like this compound involves investigating its interactions with biological systems at a molecular and cellular level. This includes assessing its potential to cause long-term damage such as cancer and its immediate effects on cell health and viability.
Carcinogenic Potential and DNA Damage Mechanisms
The carcinogenic potential of many aromatic amines is linked to their metabolic activation into reactive electrophilic species that can damage DNA. Studies suggest that this compound may exhibit carcinogenic properties through a similar mechanism. atamanchemicals.com This process is believed to involve metabolic activation in the body, which produces reactive intermediates capable of causing DNA damage. atamanchemicals.com
While direct and comprehensive carcinogenicity studies on this compound are not extensively detailed in readily available literature, the mechanism is well-documented for structurally related compounds. Aromatic amines can undergo metabolic transformation, primarily through cytochrome P450-mediated N-hydroxylation. This step is often a critical activation process. The resulting N-hydroxylated metabolites can be further converted into highly reactive esters. These electrophilic intermediates can then covalently bind to the nucleophilic sites on DNA bases, forming DNA adducts.
The formation of DNA adducts is a crucial event in chemical carcinogenesis. If these adducts are not removed by cellular DNA repair mechanisms before replication, they can lead to mispairing of DNA bases, resulting in permanent mutations in the genetic code of critical genes, such as tumor suppressor genes or proto-oncogenes. The accumulation of such mutations can ultimately lead to the initiation of cancer. Research on various alkylanilines, which are structurally similar to this compound, confirms that they are metabolized in vivo to electrophilic intermediates that form DNA adducts in target tissues.
The bioactivation of the related primary amine, benzylamine, has also been shown to produce a number of reactive intermediates, further supporting the plausibility of such metabolic pathways for its N,N-dimethylated counterpart.
Table 1: Summary of Genotoxicity Findings for Related Aromatic Amines
| Compound | Genotoxicity Finding | Mechanism |
|---|---|---|
| N,N-Dimethylaniline | Chromosome damaging agent; weakly positive for inducing DNA damage. | Not specified, but consistent with aromatic amine bioactivation. |
| Alkylanilines | Form DNA adducts in vivo in tissues like the bladder and liver. | Metabolic activation to electrophilic intermediates that bind covalently to DNA. |
| Benzylamine | Metabolized to multiple reactive intermediates. | Pathways include oxidative deamination and epoxide formation. |
Cellular Interactions and Cytotoxicity
The chemical structure of this compound is also indicative of its potential to exert cytotoxic effects. The tertiary amine group is a key functional component that can interact with cellular structures and disrupt normal function. atamanchemicals.com
One proposed mechanism of cytotoxicity is the interaction of the amine group with cellular proteins and membranes, which can lead to cellular dysfunction. atamanchemicals.com As a lipophilic molecule with a basic nitrogen atom, this compound can potentially intercalate into cellular membranes, altering their fluidity and permeability. This disruption can impair the function of membrane-bound proteins, such as ion channels and receptors, leading to a loss of cellular homeostasis and eventual cell death.
The cytotoxicity of chemical compounds is typically evaluated in vitro using various cell-based assays. A common method is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. A reduction in metabolic activity in the presence of a compound suggests a cytotoxic effect. While specific IC50 values (the concentration of a substance that reduces the viability of a cell population by 50%) for this compound are not widely reported, this and other assays like the trypan blue exclusion assay (which assesses membrane integrity) would be standard methods to quantify its cytotoxic potential against various cell lines.
Furthermore, derivatives of this compound, such as certain quaternary ammonium (B1175870) salts, have been synthesized and tested for their biological activities. For instance, specific derivatives have shown cytotoxic effects against human keratinocyte (HaCaT) cell lines in MTT assays, indicating that the core structure can be a component of molecules with significant cellular toxicity. nih.gov This suggests that the this compound moiety itself can contribute to adverse cellular interactions.
Table 2: Potential Mechanisms of this compound Cytotoxicity
| Cellular Target | Potential Interaction | Consequence |
|---|---|---|
| Cell Membranes | Intercalation and disruption of the lipid bilayer. | Altered fluidity and permeability, impaired function of membrane proteins. |
| Cellular Proteins | Non-specific binding via the amine group. | Denaturation, inhibition of enzyme activity, disruption of signaling pathways. |
| Mitochondria | Potential disruption of the mitochondrial respiratory chain or membrane potential. | Decreased ATP production, induction of apoptosis. |
Advanced Characterization and Computational Studies
Spectroscopic Analysis for Structural and Mechanistic Elucidation
Spectroscopic methods are crucial for determining the molecular structure and understanding the chemical environment of the atoms within N,N-Dimethylbenzylamine.
Detailed Infrared Spectroscopy for Functional Group Vibrations
Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrations of chemical bonds. The IR spectrum of this compound displays a series of characteristic absorption bands that confirm its structural components.
Key vibrational modes include C-H stretching vibrations from the aromatic ring and the aliphatic methyl and methylene (B1212753) groups, which typically appear in the 2800-3100 cm⁻¹ region. Specifically, the strong absorptions from 2850 to 2960 cm⁻¹ are characteristic of alkane-like C-H bonds. Aromatic C-H stretching vibrations are observed around 3030 cm⁻¹. The spectrum also shows characteristic C-N stretching vibrations for the aliphatic amine group in the range of 1020 to 1250 cm⁻¹. The presence of the benzene (B151609) ring is confirmed by C=C stretching vibrations within the ring, which absorb in the 1450 to 1600 cm⁻¹ range. Furthermore, the substitution pattern of the benzene ring can be inferred from the C-H out-of-plane bending vibrations.
High-Resolution Nuclear Magnetic Resonance (NMR) for Proton Environments
High-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of protons in a molecule. The ¹H NMR spectrum of this compound, typically recorded in a solvent like CDCl₃, shows distinct signals corresponding to the three different types of protons present. uvic.ca
The protons of the two methyl groups (-N(CH₃)₂) are chemically equivalent and therefore appear as a single, sharp signal (a singlet) in the spectrum. The methylene protons (-CH₂-) of the benzyl (B1604629) group also give rise to a singlet, as there are no adjacent protons to cause splitting. The five protons on the phenyl group are in a more complex environment and typically appear as a multiplet in the aromatic region of the spectrum. The integration of these signals, representing the relative number of protons, corresponds to a ratio consistent with the structure (e.g., 6:2:5 for methyl, methylene, and phenyl protons, respectively).
Mass Spectrometry for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. For this compound (molar mass: 135.21 g/mol ), the mass spectrum reveals the molecular ion peak ([M]⁺) and various fragment ions, which provides a "fingerprint" for the molecule. wikipedia.orgnih.gov
Upon electron ionization, the this compound molecule loses an electron to form the molecular ion [C₉H₁₃N]⁺ at m/z 135. This molecular ion is energetically unstable and can break apart into smaller, charged fragments. A predominant fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. In the case of this compound, the most abundant fragment ion, known as the base peak, is often observed at m/z 58. This corresponds to the [CH₂N(CH₃)₂]⁺ ion, formed by the cleavage of the bond between the benzyl and methylene groups. Another significant fragment is the tropylium (B1234903) ion [C₇H₇]⁺ at m/z 91, resulting from the loss of the dimethylaminomethyl radical. massbank.eumassbank.eu
X-ray Diffraction (XRD) for Metal Complex Structure Determination
This compound can act as a ligand in coordination chemistry. For instance, it can undergo ortho-metalation, where a metal replaces a hydrogen atom on the ortho position of the benzyl group's phenyl ring, forming a stable five-membered ring with the metal center. The structures of various palladium complexes with this compound have been established using single-crystal X-ray diffraction. researchgate.net These studies reveal that the ligand coordinates to the metal center through both the nitrogen atom and the ortho-carbon atom, acting as a bidentate ligand. researchgate.net The geometry of the resulting complex, such as square planar for Palladium(II), can be determined, along with precise measurements of the Pd-N and Pd-C bond lengths.
Thermal Analysis for Stability and Decomposition Studies
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.
Differential Thermal Analysis (DTA)
Differential Thermal Analysis (DTA) is a technique that measures the temperature difference between a sample and an inert reference material as they are subjected to a controlled temperature program. wikipedia.org This analysis provides information on thermal events such as phase transitions and decomposition.
Studies on cyclopalladated compounds derived from this compound have utilized DTA to investigate their thermal stability and decomposition pathways. researchgate.net The DTA curves for these complexes show a series of endothermic and exothermic peaks corresponding to different decomposition stages. For example, a DTA curve might show an initial endothermic event associated with the loss of a coordinated ligand, followed by a series of exothermic events corresponding to the oxidative decomposition of the organic this compound ligand. The final residue after thermal decomposition can be identified, often as a pure metal or metal oxide, confirming the decomposition process. researchgate.net The temperatures at which these events occur provide a measure of the thermal stability of the compound.
Computational Chemistry and Theoretical Investigations
Computational chemistry provides powerful tools for understanding molecular structure, reactivity, and interaction energies at the atomic level. For this compound, theoretical investigations offer insights that complement experimental findings.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for elucidating organic reaction mechanisms, providing insights into transition state geometries, activation energies, and reaction pathways umn.edursc.org.
DFT studies have been applied to understand the reactivity of this compound. For example, in its reaction with n-butyllithium (n-BuLi), DFT calculations have been used to investigate the relative stability of the possible lithiated intermediates researchgate.net. The calculations revealed that the anion formed by deprotonation at the benzylic carbon (α-position to the phenyl ring) is significantly more stable than the anion formed by deprotonation at an ortho-position of the phenyl ring researchgate.net. This regioselectivity is crucial for its synthetic applications. By calculating the energies of intermediates and transition states, DFT can map out the entire reaction energy profile, helping to predict the most favorable reaction pathway pku.edu.cn.
Table 1: Theoretical Stability of this compound Anions
| Anionic Species | Position of Deprotonation | Relative Stability (kJ/mol) | Reference |
|---|---|---|---|
| Anion 1 | ortho-C (Phenyl Ring) | +72 | researchgate.net |
| Anion 2 | Benzylic-C (α-Carbon) | 0 (Reference) | researchgate.net |
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and donor-acceptor orbital interactions within a molecule researchgate.netfaccts.de. It provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with Lewis structure concepts wisc.edu.
In the context of the reaction between this compound and n-BuLi, NBO analysis was employed to explain the enhanced stability of the benzylic anion researchgate.net. The analysis established that the primary reason for its stabilization is the resonance of the p-type lone pair on the benzylic carbon with the aromatic system of the phenyl ring researchgate.net. This delocalization of electron density from the donor lone pair orbital into the acceptor π* antibonding orbitals of the phenyl ring is a key stabilizing interaction. The strength of these donor-acceptor interactions can be quantified by the second-order perturbation theory analysis of the Fock matrix, which calculates the stabilization energy, E(2) wisc.edu.
Table 2: Illustrative NBO Donor-Acceptor Interactions
This table shows typical donor-acceptor interactions and their stabilization energies (E(2)) that could be identified in a molecule like the this compound anion.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (1) Cα | π* (C1-C6) | High | Hyperconjugation/Resonance |
| LP (1) Cα | π* (C2-C3) | High | Hyperconjugation/Resonance |
| LP (1) N | σ* (C-H) | Moderate | Hyperconjugation |
| σ (C-H) | σ* (C-N) | Low | Hyperconjugation |
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical concepts such as atoms and chemical bonds based on the topology of the electron density (ρ) core.ac.ukmuni.cz. QTAIM analysis identifies critical points in the electron density where the gradient is zero nih.gov. A bond critical point (BCP) located between two nuclei, along with a connecting bond path, indicates that the two atoms are bonded wiley-vch.de. The properties at the BCP, such as the value of the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the interaction. A negative Laplacian (∇²ρ < 0) is characteristic of shared-shell (covalent) interactions, while a positive Laplacian (∇²ρ > 0) indicates closed-shell interactions, such as ionic bonds, hydrogen bonds, and van der Waals forces nih.govresearchgate.net.
Non-Covalent Interaction (NCI) analysis is a visualization technique that identifies and characterizes non-covalent interactions in real space nih.govchemtools.org. It is based on the relationship between the electron density and the reduced density gradient (RDG). NCI plots generate 3D isosurfaces that highlight regions of weak interactions, which are color-coded to distinguish between attractive (e.g., hydrogen bonds, blue), weak (e.g., van der Waals, green), and repulsive (e.g., steric clashes, red) interactions jussieu.fr.
For this compound, QTAIM could be used to characterize all intramolecular bonds (C-C, C-H, C-N), while NCI plots could visualize potential weak intramolecular interactions, such as C-H···N contacts, or intermolecular interactions in dimers or larger clusters.
Table 3: Representative QTAIM Data for Bonds in this compound
This table presents hypothetical but typical values for electron density properties at bond critical points (BCPs) for different bond types within the molecule.
| Bond Type | ρ(r) (a.u.) | ∇²ρ(r) (a.u.) | Interaction Type |
|---|---|---|---|
| C-C (aromatic) | ~0.30 | Negative | Covalent |
| C-N | ~0.25 | Negative | Polar Covalent |
| C-H | ~0.27 | Negative | Covalent |
| C-H···N (intramolecular) | ~0.01 | Positive | Weak Hydrogen Bond |
Local Energy Decomposition (LED) analysis is a method used to partition the interaction energy between two or more molecular fragments into physically meaningful components beilstein-journals.orgnih.gov. Typically performed on high-level calculations like Domain-based Local Pair Natural Orbital Coupled Cluster with singles, doubles, and perturbative triples [DLPNO-CCSD(T)], this approach provides a detailed understanding of the forces driving molecular association nih.gov.
The total interaction energy is decomposed into terms such as:
Geometric and Electronic Preparation: The energy required to distort the fragments from their equilibrium geometry and electronic structure to that which they adopt in the complex.
Electrostatic Interaction: The classical Coulombic interaction between the charge distributions of the fragments.
Interfragment Exchange: The stabilizing effect arising from the Pauli exclusion principle.
Dynamic Charge Polarization: The stabilization from the distortion of one fragment's electron cloud by the other.
London Dispersion: The attractive interaction arising from correlated electron fluctuations.
For this compound, an LED analysis could be used to study its interactions with other molecules. For example, in its catalytic role, the analysis could quantify the contributions of electrostatics, dispersion, and other forces to the binding of a substrate, providing a deep understanding of the catalytic mechanism.
Table 4: Illustrative Local Energy Decomposition for a Hypothetical this compound Dimer
This table shows a possible breakdown of the interaction energy for a dimer, highlighting the nature of the intermolecular forces.
| Energy Component | Energy Contribution (kcal/mol) |
|---|---|
| Total Interaction Energy | -8.5 |
| Geometric + Electronic Preparation | +1.5 |
| Electrostatic Interaction | -4.0 |
| Interfragment Exchange | -10.0 |
| Dynamic Charge Polarization | -1.0 |
| London Dispersion | -5.0 |
Emerging Research Directions and Future Perspectives
Innovations in Green Chemistry Synthesis of N,N-Dimethylbenzylamine
Traditional synthesis routes for this compound often involve reagents and conditions that are misaligned with modern green chemistry principles, relying on hazardous alkylating agents or generating significant waste streams. atamankimya.com In response, researchers are actively exploring more sustainable and efficient synthetic methodologies.
Key innovations in this area include:
Microwave-Assisted Synthesis: The application of microwave radiation has been shown to significantly accelerate the methylation of benzylamine (B48309), leading to higher yields and drastically reduced reaction times compared to conventional heating methods. atamankimya.com
Catalytic N,N-dimethylamination: Novel catalytic systems are being developed to facilitate the direct synthesis of tertiary amines. One such approach involves the reaction of benzyl (B1604629) alcohol with N,N-dimethylformamide (DMF) using molybdenum oxide catalysts, offering an alternative pathway that avoids harsh alkylating agents. sigmaaldrich.com
Flow Chemistry and Microreactors: The use of microchannel reactors for the synthesis of DMBA from benzyl chloride and an aqueous solution of dimethylamine (B145610) represents a significant advancement. atamanchemicals.com This technology allows for precise control over reaction conditions, leading to shorter reaction times, enhanced safety, and higher yields, all of which are tenets of green chemistry. atamanchemicals.com
Greener Reagents and Solvents: A major focus is on replacing hazardous reactants and minimizing the use of volatile organic solvents. atamankimya.com Research into bio-based sources for chemical feedstocks is a growing trend that could impact DMBA production in the future, reducing its reliance on fossil fuels. wikipedia.org
| Synthesis Method | Key Features | Green Chemistry Advantages | Reference |
|---|---|---|---|
| Traditional Alkylation | Reaction of benzylamine with methyl iodide in an aprotic solvent. | Established method with good yield. | atamankimya.com |
| Microwave-Assisted Synthesis | Uses microwave radiation to accelerate the methylation reaction. | Higher efficiency, shorter reaction times, reduced energy consumption. | atamankimya.com |
| Microchannel Reactor | Reaction of benzyl chloride and aqueous dimethylamine in a continuous flow system. | Short reaction time, safe reaction control, reduced by-products, high yield. | atamanchemicals.com |
| Catalytic N,N-dimethylamination | Reaction of benzyl alcohol with DMF over molybdenum oxide catalysts. | Avoids use of hazardous methyl halides. | sigmaaldrich.com |
Development of Novel this compound Derivatives for Enhanced Catalytic Performance
While DMBA itself is an effective catalyst for polyurethane and epoxy resin formation, there is considerable interest in developing derivatives with superior catalytic activity, stability, and substrate scope. sigmaaldrich.com A standout success in this area is the creation of cyclopalladated DMBA complexes.
One of the most promising examples is an N-heterocyclic carbene (NHC)-ligated cyclopalladated this compound precatalyst . chemicalbook.comatamanchemicals.com This advanced derivative was developed to be a highly active, practical, and versatile catalyst for the Heck-Mizoroki reaction, a vital carbon-carbon bond-forming reaction in organic synthesis. chemicalbook.com
Key Research Findings:
High Catalytic Activity: This derivative demonstrates exceptionally high levels of catalytic activity, achieving a turnover number (TON) of up to 5.22 x 10⁵ for the coupling of certain aryl bromides. chemicalbook.comatamanchemicals.com
Stability and Practicality: The precatalyst is stable to air, moisture, and long-term storage. chemicalbook.com It can be synthesized on a large scale (e.g., 100 g) in a one-pot reaction and does not require stringent anhydrous techniques or a glovebox for its use, making it highly practical for both academic and industrial labs. chemicalbook.comatamanchemicals.com
Versatility: The catalyst is effective for a wide range of substrates, including various aryl bromides and iodides, and has shown activity for coupling a triflate for the first time with an NHC-Pd catalyst. chemicalbook.com
The development of such derivatives transforms DMBA from a simple organocatalyst into a sophisticated ligand scaffold for high-performance transition metal catalysis, opening new avenues for its application in complex organic synthesis.
| Catalyst System | Description | Key Advantages | Target Reaction | Reference |
|---|---|---|---|---|
| Standard DMBA | Tertiary amine organocatalyst. | Effective for polyurethane and epoxy polymerization. sigmaaldrich.com | Polymerization | sigmaaldrich.com |
| NHC-Palladated DMBA Complex | A derivative where DMBA is part of a cyclometalated palladium complex, stabilized by an N-heterocyclic carbene ligand. | Extremely high activity (high TON), air and moisture stable, easy to prepare and handle, broad substrate scope. chemicalbook.com | Heck-Mizoroki Reaction | chemicalbook.comatamanchemicals.com |
Advanced Applications in Smart Materials and Nanotechnology
While direct applications of this compound in smart materials and nanotechnology are still an emerging area, its foundational role as a catalyst in polymer chemistry positions it as a key enabler for these advanced fields. Smart materials, such as shape-memory polymers, self-healing materials, and stimuli-responsive systems, are predominantly based on precisely controlled polymer networks.
DMBA's primary industrial application is as a catalyst for the formation of polyurethane foams and as a curing accelerator for epoxy resins. wikipedia.orgsigmaaldrich.com These polymers are critical components in advanced materials:
Epoxy Resins in Nanocomposites: Epoxy resins are widely used as the matrix material for advanced composites and nanocomposites. DMBA's role in catalyzing the curing process is crucial for achieving the desired cross-linking density and thermomechanical properties of the final material. chemicalbook.com The uniform curing it promotes is essential for the proper dispersion and integration of nanofillers (like carbon nanotubes or graphene), which impart enhanced strength, conductivity, or other "smart" properties.
Polyurethanes in Smart Systems: Polyurethanes are exceptionally versatile and form the basis for many smart materials, including shape-memory polymers. The catalytic action of DMBA in the polymerization reaction allows for precise control over the polymer architecture, which is fundamental to programming the material's responsive behavior.
Future research may focus on modifying DMBA or its derivatives to be incorporated directly into polymer backbones, potentially creating new classes of functional or smart polymers. The collaboration between manufacturers and research institutions to develop novel catalysts, including nanostructured catalysts, for DMBA synthesis itself points toward a growing intersection between this compound and the field of nanotechnology. wikipedia.org
Addressing Environmental Challenges in this compound Production and Waste Management
The increasing industrial use of this compound necessitates a thorough understanding and mitigation of its environmental impact. Research in this area focuses on its fate in the environment, its toxicity, and the development of robust waste management strategies.
Environmental Fate and Toxicity:
DMBA can enter the environment through industrial wastewater or accidental spills. chemicalbook.com
It is considered moderately biodegradable under aerobic conditions. chemicalbook.com
Studies indicate it can be toxic to aquatic organisms and may inhibit microbial activity in soil, affecting nutrient cycling. chemicalbook.com
A Significant Challenge: NDMA Formation: A major environmental concern is the role of this compound as a potential precursor to the formation of N-Nitrosodimethylamine (NDMA) , a probable human carcinogen. Research has shown that during the chloramination of water (a common disinfection process), DMBA can degrade and react to form NDMA with a significant molar yield (up to 34%). This is of particular concern for wastewater treatment facilities and in potable water reuse scenarios where DMBA may be present in the influent.
Mitigation and Waste Management Strategies: To address these challenges, a multi-pronged approach is being researched and implemented:
Advanced Water Treatment: One proposed strategy to combat NDMA formation is a pre-treatment step using free chlorine for a short duration to degrade DMBA and other precursors before chloramines are introduced for disinfection.
Greener Synthesis: Innovations in green synthesis (as discussed in 8.1) are paramount, as they reduce the potential for environmental release at the source by minimizing waste and avoiding hazardous reagents. atamankimya.comwikipedia.org
Proper Disposal: For existing waste streams, the recommended disposal method involves neutralization with acids or bases, followed by incineration in a certified hazardous waste facility. atamankimya.com
Regulatory Frameworks: Stricter emission limits for industrial facilities and comprehensive waste management protocols are key regulatory tools to minimize environmental contamination. chemicalbook.com
| Environmental Challenge | Description | Mitigation Strategy | Reference |
|---|---|---|---|
| Aquatic & Terrestrial Toxicity | DMBA can be toxic to microorganisms in water and soil. | Stricter emission limits; proper waste management to prevent release. | chemicalbook.com |
| NDMA Formation | DMBA is a precursor to the potent carcinogen N-Nitrosodimethylamine (NDMA) during water chloramination. | Pre-treatment of wastewater with free chlorine; removal of precursors before disinfection. | |
| Production Waste | Traditional synthesis methods can generate hazardous waste streams. | Adoption of green chemistry principles (e.g., microreactors, greener catalysts); waste neutralization and incineration. | atamankimya.comatamanchemicals.com |
| Handling and Spills | Accidental release during transport or use can contaminate the environment. | Use of closed-loop systems; development of safer alternatives. | chemicalbook.com |
Q & A
Q. What are the standard synthetic routes for N,N-dimethylbenzylamine, and how are they optimized for purity?
this compound is typically synthesized via the alkylation of benzylamine with methyl halides or reductive amination using formaldehyde. Key steps include controlling stoichiometry to avoid over-alkylation and purification via fractional distillation or chromatography. Characterization involves ¹H/¹³C NMR, mass spectrometry (MS), and HPLC to confirm structural integrity and purity (>98%) . For reproducibility, reaction conditions (e.g., solvent polarity, temperature) must be tightly controlled to minimize byproducts like quaternary ammonium salts.
Q. How is this compound characterized to meet pharmacopeial standards?
Regulatory-grade characterization includes:
- NMR for structural confirmation (e.g., distinguishing N-methyl protons at δ ~2.1–2.3 ppm).
- LC-MS/MS to detect trace impurities (e.g., residual solvents or unreacted benzylamine).
- Chromatographic methods (HPLC/UPLC) aligned with USP/EP guidelines for quantification . Cross-referencing against certified reference materials (CRMs) ensures traceability, particularly for applications in drug development .
Q. What safety protocols are critical when handling this compound?
The compound is corrosive (Risk Code R34) and requires:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Inert atmosphere (N₂/Ar) at room temperature, away from oxidizers . Spills should be neutralized with dilute acetic acid and absorbed using inert materials like vermiculite .
Advanced Research Questions
Q. How does this compound facilitate regioselective Csp³–H arylation in photoredox catalysis?
Under visible-light irradiation with Ir(ppy)₃ as a photocatalyst, this compound undergoes single-electron transfer (SET) to generate benzyl radicals. These intermediates couple with aryl halides via hydrogen atom transfer (HAT), achieving >90% regioselectivity for benzylic positions. Key parameters include:
- Catalyst loading : 0.5–1 mol% Ir(ppy)₃.
- Solvent optimization : Acetonitrile enhances radical stability.
- Substrate ratio : A 2:1 amine-to-aryl halide ratio minimizes dimerization .
Q. What explains discrepancies in N-oxidation rates of this compound across solvents?
Quantum chemical calculations predict oxidation rates by correlating activation barriers with amine basicity and solvent polarity. In water , the experimental rate is 3× faster than for N-methylmorpholine due to enhanced proton transfer in polar media. In methanol , reduced polarity slows stabilization of the transition state, yielding a 2× rate difference. Computational models (R² = 0.74) align with experimental trends but require calibration for steric effects .
Q. Why does cyclometallation of this compound with Cp*Co(III) fail under standard conditions?
Attempts to cyclometallate this compound with CpCo(III) precursors (e.g., CpCo(CO)I₂) show no product formation. This failure arises from:
- Steric hindrance : The bulky dimethylamino group blocks coordination to the metal center.
- Electronic effects : The electron-donating N,N-dimethyl group reduces the amine's nucleophilicity, impeding oxidative addition. Alternative ligands (e.g., less hindered amines) or directing groups (e.g., pyridyl) are recommended .
Q. How do NMR studies resolve proton exchange kinetics in this compound derivatives?
High-resolution ¹H NMR at variable temperatures (e.g., 25–60°C) reveals exchange broadening between diastereotopic N-methyl groups. Kinetic analysis using the Gutowsky-Holm equation gives activation energies (ΔG‡ ≈ 60–70 kJ/mol), indicating a solvent-dependent associative mechanism. Deuterated DMSO accelerates exchange due to stronger hydrogen bonding with the amine .
Methodological Considerations
Q. What strategies improve the yield of hyperbranched polymers using this compound?
In synthesizing quaternized anion-exchange membranes , radical polymerization of 4-vinylbenzyl chloride with this compound requires:
Q. How do nucleophilic properties of this compound impact protein sequencing?
The amine's strong nucleophilicity enables selective modification of electrophilic residues (e.g., cysteine thiols or lysine ε-amines) in peptides. In Edman degradation, it facilitates cleavage of phenylthiohydantoin derivatives via nucleophilic attack, improving sequence resolution by reducing side reactions .
Contradictions and Validation
Q. Why do photoluminescence studies show no quenching of Ir(Fppy)₃ by this compound?
Despite theoretical predictions of amine-induced quenching, steady-state emission spectra in toluene reveal no intensity reduction, even at high amine concentrations (2.457 mM). This suggests:
- Weak orbital overlap : The amine’s HOMO does not align with the excited-state Ir complex.
- Dynamic quenching : Transient interactions (e.g., collisional) may dominate, requiring time-resolved fluorescence for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
